Product packaging for DA5-Htl(Cat. No.:)

DA5-Htl

Cat. No.: B12368822
M. Wt: 869.9 g/mol
InChI Key: JJNCDEYZYXXGFJ-UHFFFAOYSA-N
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Description

DA5-Htl is a useful research compound. Its molecular formula is C39H58Cl2N8O8S and its molecular weight is 869.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H58Cl2N8O8S B12368822 DA5-Htl

Properties

Molecular Formula

C39H58Cl2N8O8S

Molecular Weight

869.9 g/mol

IUPAC Name

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C39H58Cl2N8O8S/c1-30-8-7-9-32(41)36(30)47-37(50)33-29-43-38(58-33)46-34-28-35(45-31(2)44-34)49-14-12-48(13-15-49)16-19-57-39(51)42-11-18-53-21-23-55-25-27-56-26-24-54-22-20-52-17-6-4-3-5-10-40/h7-9,28-29H,3-6,10-27H2,1-2H3,(H,42,51)(H,47,50)(H,43,44,45,46)

InChI Key

JJNCDEYZYXXGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma of DA5-Htl: A Search for a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

The identity of a molecule designated as "DA5-Htl" remains elusive within publicly accessible scientific literature and chemical databases. While the request for an in-depth technical guide on its synthesis and chemical structure for a scientific audience is clear, the absence of any specific compound with this name prevents the creation of such a document.

Initial investigations into "this compound" have led to two divergent and unrelated fields of study. The acronym "HTL" is widely associated with Hydrothermal Liquefaction , a thermochemical process used to convert wet biomass into bio-oil. This process involves the depolymerization of macromolecules under high pressure and moderate temperatures. However, this area of research does not align with the request's focus on signaling pathways and drug development.

Conversely, the "DA5" component of the designation bears resemblance to abbreviations for biological molecules such as MDA5 (Melanoma Differentiation-Associated protein 5) and HDAC5 (Histone Deacetylase 5). MDA5 is a key receptor in the innate immune system that detects viral RNA and triggers interferon responses. Its signaling pathway is a critical area of study in immunology and oncology. HDAC5 is a class IIa histone deacetylase involved in regulating gene expression, and its dysregulation has been implicated in various diseases, including cancer.

Given the context of the request—targeting researchers, scientists, and drug development professionals, and requiring information on signaling pathways—it is plausible that "this compound" refers to a novel small molecule or biologic intended to modulate the activity of a target such as MDA5. However, without a definitive link or publication detailing a compound with this specific name, any attempt to create a technical guide would be purely speculative.

The development of a comprehensive whitepaper, as requested, necessitates concrete data on chemical synthesis, structural characterization (e.g., via NMR, mass spectrometry, and X-ray crystallography), and validated biological activity. Such information is typically found in peer-reviewed scientific journals or patent applications, none of which currently reference a "this compound".

Therefore, while the framework for a detailed technical guide is understood, the core subject of the inquiry, "this compound," cannot be identified. For the scientific community to engage with and evaluate a new compound, its precise chemical identity and associated data must be publicly available.

Researchers and professionals interested in this topic are encouraged to verify the designation "this compound" and provide a more specific identifier, such as a full chemical name, a CAS (Chemical Abstracts Service) registry number, or a reference to a relevant publication. With a precise molecular identity, a thorough and accurate technical guide can be compiled to meet the specified requirements.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Dasatinib-HaloTag Conjugates

This guide provides a comprehensive overview of the synthesis, biological activity, and applications of dasatinib-HaloTag conjugates. These conjugates represent a powerful tool for investigating the cellular mechanisms of dasatinib, a potent tyrosine kinase inhibitor. By leveraging the specific and covalent labeling capabilities of HaloTag technology, researchers can visualize and quantify the engagement of dasatinib with its target kinases in living cells, providing invaluable insights into its therapeutic action and potential off-target effects.

Introduction: Dasatinib and HaloTag Technology

1.1. Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3][4] The primary molecular target of dasatinib in these leukemias is the BCR-ABL fusion protein, an abnormally and constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[2][5]

Dasatinib is a potent inhibitor of BCR-ABL, being approximately 300-fold more potent than imatinib.[4] A key feature of its mechanism is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant BCR-ABL mutations.[1][2]

Beyond BCR-ABL, dasatinib exhibits a broad spectrum of activity against other kinases, including:

  • SRC family kinases (SFKs): SRC, LCK, YES, FYN, LYN[1][3]

  • c-KIT [1]

  • Ephrin type-A receptor 2 (EPHA2) [1]

  • Platelet-derived growth factor receptor (PDGFR) β [1]

  • Tec family kinases: Bruton's tyrosine kinase (Btk) and Tec[6][7]

This multi-targeted profile underlies its therapeutic effects in various cancers and also contributes to its potential side effects.[3][8]

1.2. HaloTag Technology: A Versatile Protein Labeling Platform

HaloTag is a protein fusion tag system that enables specific and covalent labeling of proteins of interest for a wide range of applications.[9][10][11] The technology is based on a modified haloalkane dehalogenase (33kDa) that has been engineered to form a highly stable, irreversible covalent bond with synthetic ligands.[10][11]

These synthetic ligands consist of a chloroalkane linker attached to a functional group, such as a fluorescent dye or an affinity handle like biotin.[10] This modularity allows a single genetic construct (the protein of interest fused to HaloTag) to be used for various downstream analyses, including:

  • Cellular imaging and protein localization[10][12]

  • Protein purification and isolation of protein complexes[11][13]

  • Analysis of protein-protein and protein-DNA interactions[12][13]

  • In vivo molecular imaging[13]

The covalent nature of the bond between the HaloTag protein and its ligand is a key advantage, permitting robust labeling and analysis even under stringent conditions.[13]

Dasatinib-HaloTag Conjugates: Rationale and Synthesis

The conjugation of dasatinib to a HaloTag ligand creates a powerful chemical probe to directly visualize the interaction of the drug with its cellular targets.[14][15] This approach allows for real-time monitoring of drug-target engagement within specific subcellular compartments of living cells, offering a significant advantage over traditional biochemical assays.[16][17]

2.1. Synthesis of Dasatinib-HaloTag Ligand

The synthesis involves modifying dasatinib to introduce a reactive group that can be coupled to a HaloTag ligand. A common strategy is to convert the terminal hydroxyl group of dasatinib to an amino group, which is then reacted with a succinimidyl ester-functionalized HaloTag ligand.[14] Studies have shown that modifications at this position on dasatinib do not significantly impair its binding affinity for its target kinases.[14]

Experimental Protocol: Synthesis of Dasatinib-HaloTag Ligand

This protocol is based on the method described by Park et al. (2025).[14]

  • Preparation of Amine-Modified Dasatinib:

    • Start with commercially available dasatinib.

    • Convert the terminal hydroxyl group to an amine-modified dasatinib using established literature methods.

  • Conjugation to HaloTag Ligand:

    • Dissolve the amine-modified dasatinib (100 mg, 0.21 mmol) in anhydrous dimethylformamide (DMF) (1.5 mL).

    • Add the HaloTag-succinimidyl ester (O2) ligand (129.4 mg, 0.22 mmol) to the solution.

    • Stir the reaction mixture for 12 hours at room temperature.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue using silica gel flash column chromatography with a mobile phase of dichloromethane:methanol (DCM:MeOH) from a 7:1 to a 4:1 ratio.

    • The final product, dasatinib-HaloTag ligand, is obtained as a white solid.[14]

Biological Activity and Applications

Dasatinib-HaloTag conjugates retain the core biological activity of dasatinib, primarily the inhibition of target kinases, while enabling a suite of advanced cellular analyses.

3.1. Visualization of Drug-Target Engagement in Live Cells

A key application is the direct visualization of where and when dasatinib binds to its target proteins within a cellular context.[14][15][16]

Experimental Workflow: Live-Cell Imaging

The general workflow involves co-expressing a HaloTag fusion protein localized to a specific subcellular structure (e.g., endosomes or F-actin) and a GFP-fused dasatinib target kinase (e.g., ABL1) in cells.[14][16]

G cluster_prep Cell Preparation cluster_exp Experiment cluster_res Result cell HeLa Cells transfect Co-transfect Plasmids cell->transfect treat Treat cells with Dasatinib-HaloTag Ligand transfect->treat plasmid1 HaloTag localized to Endosomes/F-actin plasmid1->transfect plasmid2 GFP-fused Target Kinase (e.g., ABL1) plasmid2->transfect incubate Incubate treat->incubate image Live-Cell Fluorescence Microscopy incubate->image coloc Co-localization of GFP and HaloTag signals image->coloc confirm Confirmation of direct Drug-Target Binding coloc->confirm

When cells are treated with the dasatinib-HaloTag ligand, the ligand binds to the HaloTag protein anchored at the specific subcellular location. If the target kinase (fused to GFP) also binds to the dasatinib portion of the conjugate, it will be recruited to that same location. This recruitment is observed as a co-localization of the GFP and HaloTag fluorescent signals, providing direct evidence of drug-target binding in a living cell.[14][15][16] This method offers high spatial resolution and a strong signal-to-noise ratio.[15]

3.2. Kinase Inhibition and Downstream Signaling

The dasatinib-HaloTag conjugate is expected to inhibit its target kinases with a potency similar to that of unconjugated dasatinib. This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that promote cancer cell growth and survival.[2]

Inhibition of the BCR-ABL Signaling Pathway

In CML cells, the BCR-ABL oncoprotein activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, leading to increased proliferation and survival.[18][19] Dasatinib binding to BCR-ABL inhibits its kinase activity, effectively shutting down these pro-survival signals and inducing apoptosis in the malignant cells.[2][19]

BCR_ABL_Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib-HaloTag Dasatinib->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival / Anti-Apoptosis AKT->Survival STAT5->Survival

Inhibition of SRC Family Kinase (SFK) Signaling

SFKs are involved in regulating cell adhesion, migration, invasion, and proliferation.[20] Dasatinib potently inhibits SFKs, leading to the dephosphorylation of downstream targets like Focal Adhesion Kinase (FAK) and Crk-associated substrate (p130CAS).[20][21] This disruption of SFK signaling can suppress the metastatic potential of cancer cells.[3][21]

SRC_Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome GF_Receptor Growth Factor Receptor SRC SRC Family Kinases (SRC, LYN, etc.) GF_Receptor->SRC FAK FAK SRC->FAK p130CAS p130CAS SRC->p130CAS MAPK MAPK Pathway SRC->MAPK AKT AKT Pathway SRC->AKT Dasatinib Dasatinib-HaloTag Dasatinib->SRC Adhesion Adhesion FAK->Adhesion Migration Migration FAK->Migration p130CAS->Migration Invasion Invasion MAPK->Invasion AKT->Invasion

Quantitative Data

Quantitative analysis confirms the potent inhibitory activity of dasatinib across its primary targets. While specific IC₅₀ values for dasatinib-HaloTag conjugates are not widely published, the minimal structural modification suggests they would be very similar to the parent compound.

Kinase TargetDasatinib IC₅₀ (nM)Cell Line / SystemReference
BCR-ABL (wild-type)< 1In vitro[18]
SRC< 1In vitro[18]
LCK< 1In vitro[18]
YES< 1In vitro[18]
FYN< 1In vitro[18]
Btk5In vitro (recombinant kinase)[7]
Abl14In vitro (recombinant kinase)[7]
Tec297In vitro (recombinant kinase)[7]
Cellular ProcessDasatinib IC₅₀ (nM)Cell SystemReference
T-cell Proliferation2.8Human peripheral blood T cells[22]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC₅₀ of dasatinib or its HaloTag conjugate against a target kinase.

  • Reagents and Materials:

    • Recombinant purified kinase (e.g., ABL1, SRC).

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • Dasatinib-HaloTag conjugate and/or dasatinib stock solution.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the dasatinib-HaloTag conjugate in kinase assay buffer.

    • In a 384-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., by quantifying ADP production via a luminescence readout).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit.

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the effect of the dasatinib-HaloTag conjugate on the phosphorylation state of target kinases and downstream signaling proteins.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., K562 CML cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of the dasatinib-HaloTag conjugate for a specified duration (e.g., 4 hours). Include a vehicle-only control.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-SRC (Tyr416), anti-phospho-CrkL) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To control for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion

Dasatinib-HaloTag conjugates are innovative and versatile tools for cancer research and drug development. They enable the direct visualization and study of drug-target interactions in the complex environment of a living cell, providing a level of detail unattainable with conventional methods. By combining the potent and specific kinase inhibition of dasatinib with the robust and flexible labeling capabilities of HaloTag technology, these conjugates facilitate a deeper understanding of dasatinib's mechanism of action, target engagement, and impact on cellular signaling networks. This knowledge is critical for optimizing targeted cancer therapies and developing novel therapeutic strategies.

References

DA5-Htl target identification and validation in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on DA5-Htl Target Identification and Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical probe constructed by conjugating the multi-targeted kinase inhibitor dasatinib with the HaloTag system. This design allows for the covalent and specific capture of cellular targets of dasatinib, facilitating their identification and subsequent validation in cancer cells. Dasatinib itself is known to inhibit the proliferation of cancer cells, and this compound has been shown to inhibit cancer cell growth with a GI50 of 1.923 nM[1]. The identification of the complete landscape of drug-binding proteins is crucial for understanding the mechanisms of action of targeted therapies and for the discovery of novel therapeutic targets. This guide provides a comprehensive overview of the methodologies for identifying and validating the cellular targets of this compound.

Target Identification Using this compound

The primary application of this compound is in affinity-based protein profiling to identify the direct binding targets of dasatinib within the cellular proteome. The HaloTag system allows for the covalent and efficient capture of the this compound-protein complexes.

Experimental Workflow: Target Pull-down with this compound

A typical workflow for identifying the protein targets of this compound involves treating cancer cell lysates with the probe, capturing the probe-protein complexes, and identifying the bound proteins using mass spectrometry.

G cluster_0 Candidate Identification cluster_1 Genetic Validation cluster_2 Pharmacological Validation cluster_3 Clinical Relevance A This compound Pulldown and Mass Spectrometry B shRNA/CRISPR-mediated Knockdown/Knockout A->B D Treatment with Selective Inhibitors A->D C Phenotypic Assays (Proliferation, Invasion) B->C F Analysis of Target Expression in Patient Tumors C->F E Phenotypic Assays (Proliferation, Invasion) D->E E->F G cluster_0 Upstream Activation cluster_1 Core Signaling cluster_2 Downstream Effects cluster_3 Inhibition A Growth Factor Receptors (e.g., EGFR) B SRC Kinase A->B C FAK B->C D STAT3 B->D E RAS/RAF/MEK/ERK Pathway B->E H Invasion and Metastasis C->H F Cell Proliferation D->F G Cell Survival D->G E->F I Angiogenesis J Dasatinib (this compound) J->B

References

An In-depth Technical Guide to DA5-Htl: Discovery, Development, and Application in Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DA5-Htl, a chemical probe derived from the multi-kinase inhibitor dasatinib. The guide details its discovery, the underlying technology for its application, experimental workflows, and the data generated from its use in identifying protein targets.

Introduction to this compound

This compound is a chemical biology tool engineered by conjugating the potent anti-cancer drug dasatinib with a HaloTag ligand. This modification allows for the targeted exploration of the cellular proteome to identify the binding partners of dasatinib. The primary application of this compound is within a proximity-dependent target identification (PROCID) system, which enables the discovery of both known and novel protein interactors of a small molecule in a live-cell context. The development of this compound represents a significant advancement in chemical proteomics, offering a robust method to elucidate the mechanism of action of drugs and identify potential off-target effects.

Discovery and Development

The development of this compound is intrinsically linked to the establishment of the PROCID methodology, as described by Kwak C, et al. in their 2022 publication in Cell Chemical Biology. The core concept was to create a system that could identify the proteomic landscape of drug-binding proteins within living cells.

Key Developmental Stages:

  • Selection of the Parent Compound: Dasatinib was chosen due to its well-characterized role as a multi-kinase inhibitor and its clinical relevance in treating chronic myeloid leukemia. Its known targets, such as ABL1 and ABL2, provide a valuable benchmark for validating the efficacy of the target identification method.

  • Design of the Chemical Probe: Dasatinib was functionalized with a linker that allows for its covalent attachment to a HaloTag ligand, creating this compound. This design leverages the high-affinity and specific interaction between the HaloTag protein and its ligand.

  • Integration with the PROCID System: The this compound probe was integrated into the PROCID workflow, which utilizes a fusion protein of HaloTag and a promiscuous biotin ligase (TurboID). The binding of this compound to this fusion protein brings the biotin ligase in close proximity to the cellular targets of dasatinib, enabling their biotinylation and subsequent identification by mass spectrometry.

Quantitative Data Summary

The primary quantitative data associated with this compound is its efficacy in inhibiting cancer cell growth and its performance in target identification experiments.

ParameterValueCell Line/SystemReference
GI50 (50% Growth Inhibition) 1.923 nMCancer cell line[1]
Known Dasatinib Targets Identified ABL1, ABL2Chronic Myeloid Leukemia cell line[2][3][4]
Novel Dasatinib Targets Identified BTK, CSK, SMARCA2Chronic Myeloid Leukemia cell line[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound. These protocols are based on the general principles of the PROCID method.

4.1 Synthesis of this compound (Dasatinib-HaloTag Ligand Conjugate)

The synthesis of this compound involves the chemical conjugation of dasatinib to a HaloTag ligand. While the precise, step-by-step synthesis is proprietary to the developing researchers, a general protocol can be inferred from similar conjugation chemistries.

  • Modification of Dasatinib: Introduce a reactive functional group (e.g., an amine or a carboxyl group) onto the dasatinib molecule at a position that does not interfere with its kinase binding activity.

  • Activation of HaloTag Ligand: The HaloTag ligand is typically supplied with an activated ester (e.g., NHS ester) for facile reaction with an amine group.

  • Conjugation Reaction: The modified dasatinib is reacted with the activated HaloTag ligand in an appropriate solvent (e.g., DMF or DMSO) with a suitable base (e.g., DIPEA or triethylamine) to catalyze the formation of a stable amide bond.

  • Purification: The resulting this compound conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for cellular experiments.

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

4.2 PROCID Experimental Workflow for Target Identification

The PROCID method utilizes this compound to identify the cellular binding partners of dasatinib.

  • Cell Culture and Transfection:

    • Culture a relevant cell line (e.g., a chronic myeloid leukemia cell line) in appropriate media.

    • Transfect the cells with a plasmid encoding a HaloTag-TurboID fusion protein. Allow for protein expression for 24-48 hours.

  • This compound Treatment:

    • Treat the transfected cells with this compound at a concentration determined by dose-response experiments (typically in the low nanomolar to micromolar range).

    • Incubate for a sufficient period to allow for cellular uptake and binding to the HaloTag-TurboID fusion protein and target proteins.

  • Proximity Labeling (Biotinylation):

    • Add biotin to the cell culture medium to initiate the biotinylation reaction catalyzed by the TurboID enzyme.

    • Incubate for a short period (e.g., 10-30 minutes) to allow for the biotinylation of proteins in close proximity to the this compound-bound targets.

  • Cell Lysis and Protein Extraction:

    • Wash the cells to remove excess biotin and this compound.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Enrichment of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the beads.

    • Perform in-solution or on-bead digestion of the proteins into peptides using trypsin.

    • Desalt the resulting peptides using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins based on the detected peptides using a suitable proteomics software suite.

  • Data Analysis:

    • Compare the protein abundance in this compound treated samples to control samples (e.g., DMSO treated) to identify proteins specifically enriched by the presence of this compound.

    • Perform statistical analysis to determine the significance of the protein enrichments.

Mandatory Visualizations

5.1 this compound Signaling Pathway in Target Identification

DA5_Htl_Signaling_Pathway cluster_cell Live Cell cluster_analysis Downstream Analysis DA5_Htl This compound (Dasatinib-HaloTag Ligand) HaloTag_TurboID HaloTag-TurboID Fusion Protein DA5_Htl->HaloTag_TurboID Binds Target_Protein Target Protein (e.g., ABL1) DA5_Htl->Target_Protein Binds Biotinylated_Target Biotinylated Target Protein HaloTag_TurboID->Biotinylated_Target Biotinylates (Proximity) Biotin Biotin Biotin->HaloTag_TurboID Streptavidin_Beads Streptavidin Beads Enrichment Biotinylated_Target->Streptavidin_Beads Mass_Spec Mass Spectrometry (LC-MS/MS) Streptavidin_Beads->Mass_Spec Identified_Targets Identified Targets Mass_Spec->Identified_Targets PROCID_Workflow start Start: Live Cells Expressing HaloTag-TurboID treatment Treat with this compound start->treatment biotinylation Add Biotin for Proximity Labeling treatment->biotinylation lysis Cell Lysis biotinylation->lysis enrichment Enrich Biotinylated Proteins (Streptavidin Beads) lysis->enrichment digestion Protein Digestion (Trypsin) enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis and Target Identification ms_analysis->data_analysis end End: List of Target Proteins data_analysis->end PROCID_Logic DA5_Htl This compound Proximity Proximity DA5_Htl->Proximity Brings Together Target_Protein Target Protein Target_Protein->Proximity HaloTag_TurboID HaloTag-TurboID HaloTag_TurboID->Proximity Biotinylation Biotinylation Proximity->Biotinylation Enables Identification Identification (Mass Spec) Biotinylation->Identification Allows

References

An In-depth Technical Guide on Preliminary Studies of DA5-Htl in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on DA5-Htl, a novel compound in early-stage oncology studies. The document details its core composition, mechanism of action, and the initial data on its efficacy. Methodologies for key experiments are outlined to facilitate reproducibility and further investigation.

Core Concepts

This compound is a chemical probe that combines the potent tyrosine kinase inhibitor dasatinib with the HaloTag system. This design allows for the specific targeting and subsequent identification of protein interactions within a cellular context. The dasatinib component acts as a dual inhibitor of Bcr-Abl and Src family kinases, while the HaloTag protein serves as a versatile tool for biochemical analysis, including affinity purification and fluorescent labeling.

Quantitative Data Summary

Initial preclinical studies have demonstrated the potent anti-proliferative effects of this compound in cancer cells. The available quantitative data is summarized below.

CompoundCell Line(s)ParameterValue (nM)Reference
This compoundNot SpecifiedGI501.923

Note: The GI50 (Growth Inhibition 50) represents the concentration of a drug that causes 50% inhibition of cell growth. The currently available public data for this compound is limited to a single study.

Signaling Pathway

This compound, through its dasatinib component, is understood to primarily target the Bcr-Abl and Src kinase signaling pathways, which are critical drivers in certain cancers, particularly Chronic Myeloid Leukemia (CML). Inhibition of these kinases disrupts downstream signaling cascades involved in cell proliferation, survival, and migration.

DA5_Htl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., PDGFR) Src_Family_Kinases Src Family Kinases (e.g., Src, Lyn, Hck) Receptor_Tyrosine_Kinases->Src_Family_Kinases Activation DA5_Htl This compound Bcr_Abl Bcr-Abl (Fusion Protein) DA5_Htl->Bcr_Abl Inhibition DA5_Htl->Src_Family_Kinases Inhibition Downstream_Pathways Downstream Signaling (e.g., MAPK, PI3K/Akt, STAT5) Bcr_Abl->Downstream_Pathways Activation Src_Family_Kinases->Downstream_Pathways Activation Cellular_Effects Proliferation (-) Survival (-) Apoptosis (+) Downstream_Pathways->Cellular_Effects

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments relevant to the study of this compound. These protocols are based on standard laboratory procedures for similar compounds and assays.

1. In Vitro Growth Inhibition Assay

This protocol outlines a method to determine the GI50 of a compound on a cancer cell line.

  • Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.

  • Compound Treatment: A serial dilution of this compound is prepared. The cells are treated with varying concentrations of the compound and incubated for a period of 48-72 hours.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Proteomic Analysis for Target Identification

This protocol describes a general workflow for identifying the protein targets of this compound using its HaloTag.

  • Cell Lysate Preparation: Cancer cells are treated with this compound. After treatment, cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

  • Affinity Purification: The cell lysate is incubated with HaloLink resin, which specifically binds to the HaloTag of this compound. This allows for the capture of this compound along with its interacting proteins.

  • Washing and Elution: The resin is washed multiple times with lysis buffer to remove non-specific protein binding. The bound proteins are then eluted from the resin.

  • Protein Digestion: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.

  • Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: The mass spectrometry data is processed using specialized software to identify the proteins that were specifically pulled down with this compound, thus revealing its potential targets.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the proteomic analysis of this compound targets.

Proteomics_Workflow Cell_Treatment 1. Cancer Cell Treatment with this compound Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Affinity_Purification 3. Affinity Purification using HaloLink Resin Cell_Lysis->Affinity_Purification Washing 4. Washing to Remove Non-specific Binders Affinity_Purification->Washing Elution 5. Elution of Bound Proteins Washing->Elution Protein_Digestion 6. Protein Digestion (Trypsin) Elution->Protein_Digestion LC_MS 7. LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis 8. Target Protein Identification LC_MS->Data_Analysis

Methodological & Application

Unraveling DA5-Htl: A Research Tool with Potential in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DA5-Htl represents a novel chemical probe developed by conjugating the potent tyrosine kinase inhibitor, dasatinib, with a HaloTag ligand (Htl). This combination creates a versatile tool primarily utilized in biomedical research for the identification and visualization of drug-target engagement within living cells. While its direct application as a therapeutic agent in targeted drug delivery is not yet established in preclinical or clinical studies, the principles underlying its design offer a conceptual framework for future therapeutic strategies. This document provides an overview of the current research applications of the dasatinib-HaloTag system and explores its hypothetical potential in targeted drug delivery, alongside relevant protocols and data.

Principle of the Dasatinib-HaloTag System

The functionality of this compound is rooted in the individual properties of its two components:

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions by blocking the activity of key signaling proteins (kinases) that are hyperactive in certain cancers, thereby inhibiting cancer cell growth and proliferation.

  • HaloTag (Htl): A genetically engineered bacterial enzyme (a haloalkane dehalogenase) that can be expressed as a fusion protein with a protein of interest. This tag forms a highly specific and irreversible covalent bond with synthetic ligands (HaloTag ligands), which can be conjugated to various functional molecules, including fluorescent dyes, affinity tags, or, in this case, a drug molecule like dasatinib.

The this compound probe, therefore, allows for the precise "tagging" of cellular components with dasatinib. When introduced to cells expressing a HaloTag fusion protein, the dasatinib-Htl conjugate will covalently bind to the HaloTag, effectively delivering dasatinib to a predetermined subcellular location. This system is instrumental in studying the on-target and off-target effects of dasatinib with high spatial and temporal resolution.

Current Research Applications: Target Visualization and Validation

The primary application of the dasatinib-HaloTag system is in the field of chemical biology and drug discovery for visualizing and validating the interaction between dasatinib and its target proteins in living cells.

Experimental Workflow: Visualizing Drug-Target Interaction

The following diagram illustrates a typical workflow for using a dasatinib-HaloTag ligand conjugate to visualize its binding to a target protein within a cell.

G cluster_0 Cellular Preparation cluster_1 Treatment cluster_2 Binding and Visualization node1 Transfect cells with a plasmid encoding HaloTag fused to a potential dasatinib target protein (e.g., a kinase). node2 Cells express the HaloTag-Target Protein fusion. node1->node2 node3 Introduce the dasatinib-HaloTag ligand (this compound) conjugate to the cells. node2->node3 node4 The HaloTag ligand portion of this compound covalently binds to the HaloTag on the target protein. node3->node4 node5 Dasatinib is now localized to the specific target protein. node4->node5 node6 Visualize the localization of the dasatinib-protein complex using imaging techniques (e.g., by co-localizing with a fluorescently tagged component). node5->node6

Caption: Workflow for visualizing dasatinib-target protein interaction using this compound.

Hypothetical Application in Targeted Drug Delivery

While not yet a clinical reality, the principles of the this compound system can be extrapolated to conceptualize a targeted drug delivery system. In this hypothetical scenario, the HaloTag protein would be targeted to cancer cells, and the dasatinib-HaloTag ligand would serve as the therapeutic payload.

Conceptual Targeting Strategy
  • Targeted Expression of HaloTag: Cancer cells could be specifically engineered to express the HaloTag protein on their surface. This could be achieved through gene therapy approaches or by delivering the HaloTag protein conjugated to a tumor-specific antibody.

  • Systemic Administration of this compound: The dasatinib-HaloTag ligand conjugate (this compound) would be administered systemically.

  • Selective Binding and Drug Delivery: this compound would circulate in the body and selectively bind to the HaloTag-expressing cancer cells, leading to a high local concentration of dasatinib at the tumor site and minimizing off-target toxicity.

The following diagram illustrates this hypothetical targeted drug delivery workflow.

G cluster_0 Targeting Moiety Delivery cluster_1 Drug Conjugate Administration cluster_2 Selective Drug Delivery and Action node1 An antibody-HaloTag conjugate targeting a tumor-specific antigen is administered. node2 The antibody binds to the cancer cell, displaying the HaloTag on the cell surface. node1->node2 node3 This compound (dasatinib-HaloTag ligand) is administered systemically. node2->node3 node4 This compound binds to the HaloTag on the cancer cell surface. node3->node4 node5 Dasatinib is delivered at a high concentration to the tumor cell. node4->node5 node6 Dasatinib inhibits intracellular signaling pathways, leading to cancer cell death. node5->node6

Caption: Hypothetical workflow for this compound in targeted drug delivery.

Signaling Pathway of Dasatinib

Dasatinib is known to inhibit multiple tyrosine kinases. A primary target in cancers like CML is the BCR-ABL fusion protein. The diagram below illustrates a simplified signaling pathway inhibited by dasatinib.

G BCR_ABL BCR-ABL (Hyperactive Kinase) Downstream Downstream Signaling Proteins (e.g., STAT5, Ras, PI3K) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation and Survival Downstream->Proliferation Activation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition

Caption: Simplified signaling pathway inhibited by dasatinib.

Quantitative Data

The available quantitative data for this compound is limited to its in vitro cytotoxic activity.

CompoundCell LineParameterValueReference
This compoundCancer CellsGI501.923 nM

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

The following are generalized protocols based on the research applications of the dasatinib-HaloTag system.

Protocol 1: In Vitro Visualization of Dasatinib-Target Interaction

Objective: To visualize the interaction of dasatinib with a specific target protein in living cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Plasmid encoding HaloTag fused to the target protein of interest

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound (dasatinib-HaloTag ligand conjugate)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the mammalian cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Transfection: Transfect the cells with the HaloTag-target protein plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Protein Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.

  • Treatment with this compound: Prepare a working solution of this compound in cell culture medium. Replace the medium in the imaging dish with the this compound solution. The optimal concentration and incubation time should be determined empirically.

  • Washing: After incubation, wash the cells three times with fresh, pre-warmed cell culture medium to remove any unbound this compound.

  • Imaging: Visualize the cells using a fluorescence microscope. If the target protein's localization is known, co-localization analysis can be performed. For example, if the target is a nuclear protein, the dasatinib signal (visualized through an appropriate method, potentially by co-staining or if the ligand is fluorescent) should be observed in the nucleus.

Protocol 2: Conceptual In Vitro Targeted Cytotoxicity Assay

Objective: To assess the targeted cytotoxic effect of this compound on cells expressing a surface HaloTag.

Materials:

  • Two cell lines:

    • Target cells: Cancer cell line engineered to express HaloTag on the cell surface.

    • Control cells: The same cancer cell line without HaloTag expression.

  • Cell culture medium and supplements

  • This compound

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed both target and control cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat both sets of cells with increasing concentrations of this compound. Include untreated wells as a negative control.

  • Incubation: Incubate the cells for a period that allows for the drug to exert its effect (e.g., 48-72 hours).

  • Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence to determine cell viability. Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the dose-response curves for both cell lines and determine the IC50 (Inhibitory Concentration 50) values. A significantly lower IC50 for the HaloTag-expressing cells would indicate successful targeted cytotoxicity.

Conclusion

This compound and similar dasatinib-HaloTag conjugates are powerful research tools that enable the study of drug-target interactions in a dynamic cellular environment. While their direct therapeutic application in targeted drug delivery is currently hypothetical, the underlying principles of specific, covalent binding offer a promising avenue for the development of next-generation cancer therapies. Further research is required to translate this concept from a research tool into a viable clinical strategy, including the development of efficient and safe methods for targeting HaloTag expression to tumor cells in vivo.

Application Notes & Protocols for In Vivo Tumor Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using the HCT-116 Human Colorectal Carcinoma Cell Line for In Vivo Tumor Model Studies

Disclaimer: Initial searches for "DA5-Htl" did not identify a recognized cell line for in vivo tumor model studies. The term "this compound" corresponds to a chemical compound used in proteomics research. Therefore, to fulfill the structural and content requirements of your request, we have created the following detailed application notes and protocols using the well-established and widely used HCT-116 human colorectal carcinoma cell line as a representative model.

Introduction to the HCT-116 Xenograft Model

The HCT-116 cell line, derived from a human colorectal carcinoma, is a cornerstone for in vivo cancer research, particularly for studying colorectal cancer biology and evaluating novel therapeutics.[1][2] These cells are characterized by their robust tumorigenicity in immunodeficient mice and a key mutation in the KRAS proto-oncogene (G13D).[3] This mutation leads to the constitutive activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical drivers of tumor growth and proliferation.[4][5]

The HCT-116 xenograft model is a versatile tool used to assess the efficacy of various anti-cancer agents, including chemotherapy, targeted therapies, and radiation.[1][2] It is particularly valuable for studying therapies targeting the KRAS signaling cascade. Both subcutaneous and orthotopic models can be established, with subcutaneous models being more common for straightforward efficacy and pharmacokinetic studies due to the ease of tumor measurement.[1][6]

Key Features of the HCT-116 Cell Line:

  • Origin: Human Colorectal Carcinoma[1]

  • Morphology: Epithelial-like[3]

  • Key Mutations: KRAS (G13D), PIK3CA (H1047R)[2][3]

  • In Vivo Growth: Forms solid tumors in immunocompromised mice.[1]

Data Presentation: Efficacy of Novel Therapeutics

The following tables represent typical quantitative data obtained from an in vivo efficacy study using the HCT-116 subcutaneous xenograft model.

Table 1: Tumor Growth Inhibition in HCT-116 Xenografts

Treatment GroupDosing ScheduleMean Tumor Volume (Day 21) (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)
Vehicle ControlDaily, p.o.1500 ± 120-
Compound X (25 mg/kg)Daily, p.o.850 ± 9543.3%
Compound Y (10 mg/kg)Twice daily, i.p.600 ± 7060.0%
Oxaliplatin (5 mg/kg)Weekly, i.v.750 ± 8550.0%

Table 2: Body Weight Changes as a Measure of Toxicity

Treatment GroupMean Body Weight Change (Day 21 vs. Day 1) (%) ± SEM
Vehicle Control+ 5.2 ± 1.5%
Compound X (25 mg/kg)+ 3.1 ± 2.0%
Compound Y (10 mg/kg)- 2.5 ± 1.8%
Oxaliplatin (5 mg/kg)- 4.8 ± 2.2%

Experimental Protocols

HCT-116 Cell Culture and Preparation
  • Cell Culture: Culture HCT-116 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with sterile Phosphate-Buffered Saline (PBS) and detach using a 0.25% Trypsin-EDTA solution.

  • Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in sterile PBS or serum-free medium. Determine the cell count and viability using a hemocytometer or an automated cell counter with Trypan Blue exclusion. Viability should be >95%.

  • Final Preparation: Centrifuge the required number of cells and resuspend them in a cold (4°C) 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[7] Keep the cell suspension on ice until injection.

Subcutaneous Xenograft Implantation
  • Animal Model: Use female athymic nude mice (e.g., NU/J) or SCID mice, 6-8 weeks of age.[8] Allow the animals to acclimatize for at least one week before the procedure.

  • Anesthesia and Analgesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane). Administer a pre-emptive analgesic as per institutional guidelines.

  • Implantation: Shave and disinfect the right flank of the mouse with an antiseptic solution. Using a 27-gauge needle and a 1 mL syringe, inject 0.1 mL of the HCT-116 cell suspension (containing 5 x 10⁶ cells) subcutaneously.[9]

  • Post-Procedure Monitoring: Monitor the animals daily for any signs of distress, and check the injection site for any adverse reactions.

Tumor Growth Monitoring and Efficacy Evaluation
  • Tumor Measurement: Once tumors become palpable (typically 7-10 days post-implantation), measure the tumor dimensions twice weekly using digital calipers.[1][6]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7]

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[7]

  • Treatment Administration: Administer the test compounds and vehicle control according to the planned dosing schedule and route of administration.

  • Body Weight Monitoring: Record the body weight of each animal twice weekly as an indicator of systemic toxicity.[7]

  • Endpoint: The study can be concluded when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.[7] Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_implant In Vivo Phase cell_culture HCT-116 Cell Culture cell_harvest Harvest & Count Cells cell_culture->cell_harvest cell_prep Prepare Injection Suspension (5x10^6 cells in PBS/Matrigel) cell_harvest->cell_prep implantation Subcutaneous Implantation (Athymic Nude Mice) cell_prep->implantation tumor_growth Tumor Growth Monitoring (Calipers, Twice Weekly) implantation->tumor_growth randomization Randomization (Tumor Volume ~100 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle, Test Compounds) randomization->treatment endpoint Study Endpoint & Necropsy (Tumor Excision & Analysis) treatment->endpoint

Caption: Workflow for HCT-116 Subcutaneous Xenograft Model Study.

Simplified KRAS Signaling Pathway in HCT-116

KRAS_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR KRAS KRAS (G13D Mutant) Constitutively Active EGFR->KRAS Normal Activation RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., ELK1, c-Myc) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription label_mapk MAPK/ERK Pathway label_pi3k PI3K/AKT Pathway

Caption: Simplified KRAS Downstream Signaling in HCT-116 Cells.

References

DA5-Htl labeling techniques for fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Protein Labeling for Fluorescence Microscopy

Note on "DA5-Htl": An initial search for "this compound" did not yield specific public information on a labeling technique with this name. Therefore, these application notes utilize the well-established SNAP-tag® system as a representative example of covalent protein labeling for fluorescence microscopy. The principles, protocols, and data presentation formats provided here are broadly applicable to similar protein tagging technologies.

Introduction to SNAP-tag® Labeling Technology

The SNAP-tag® system is a powerful tool for the specific, covalent labeling of a protein of interest (POI) with a wide range of synthetic probes, including fluorophores.[1][2] The technology is based on a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA-alkyltransferase (hAGT), referred to as the SNAP-tag.[3][4] This engineered protein tag reacts specifically and covalently with O6-benzylguanine (BG) derivatives.[3][4][5] By fusing the SNAP-tag to a POI, researchers can attach any BG-conjugated molecule, such as a fluorescent dye, to their target protein for visualization and analysis in live or fixed cells.[1][6]

Key Advantages:

  • Specificity: The reaction between the SNAP-tag and its O6-benzylguanine (BG) substrate is highly specific, minimizing off-target labeling.[6]

  • Covalent Bond: The labeling is irreversible, forming a stable thioether bond, which is ideal for long-term imaging and quantitative studies.[3][4]

  • Versatility: A broad portfolio of cell-permeable (SNAP-Cell®) and cell-impermeable (SNAP-Surface®) fluorescent substrates are available, allowing for targeted labeling of intracellular or cell-surface proteins.[3][7]

  • Flexibility: The system is compatible with various applications, including live-cell imaging, fixed-cell microscopy, pulse-chase experiments, FRET, and super-resolution microscopy.[1][3]

Mechanism of Action

The core of the technology is the irreversible enzymatic reaction between the SNAP-tag and a BG-derivatized substrate. The protein of interest is first genetically fused to the SNAP-tag. When a fluorescent substrate carrying a BG group is introduced, the SNAP-tag's active site cysteine residue attacks the benzyl group, covalently attaching the fluorophore to the fusion protein and releasing guanine.[3][8]

SNAP_Mechanism cluster_expression Step 1: Expression cluster_labeling Step 2: Labeling Reaction POI Protein of Interest (POI) SNAP SNAP-tag FusionProtein POI-SNAP Fusion Protein LabeledProtein Covalently Labeled Fusion Protein Substrate Fluorophore-BG Substrate Substrate->LabeledProtein Covalent Bond Formation Guanine Guanine (Byproduct) LabeledProtein->Guanine

Mechanism of SNAP-tag covalent labeling.

Quantitative Data & Substrate Properties

The choice of fluorescent substrate is critical and depends on the experimental requirements, such as the desired wavelength, brightness, and cell permeability. Optimal labeling parameters can vary based on cell type, protein expression levels, and the specific substrate used.[9][10]

Table 1: Typical Experimental Parameters for SNAP-tag Labeling
ParameterLive Cell LabelingFixed Cell LabelingNotes
Substrate Concentration 0.1 - 5 µM[3][9]1 - 5 µMHigher concentrations can increase background. Optimization is recommended.[10]
Incubation Time 15 - 60 minutes[10]30 - 60 minutesShorter times may be sufficient for surface labeling; longer times for intracellular targets.[3]
Incubation Temperature 37°C (or optimal growth temp)[9]Room Temperature or 37°CFor live cells, labeling at 4°C can be used to inhibit endocytosis for surface-only studies.[3]
Wash Steps 3x washes with fresh media3x washes with PBSA final 30-min incubation in fresh media is crucial to allow unreacted probe to diffuse out.[3][10]
Table 2: Spectral Properties of Common SNAP-tag Substrates
Substrate NameExcitation Max (nm)Emission Max (nm)PermeabilityKey Feature
SNAP-Cell® TMR-Star®554580PermeableBright and photostable red fluorophore.[3]
SNAP-Surface® Alexa Fluor® 488496520ImpermeableFor specific labeling of cell surface proteins.[3]
SNAP-Cell® Oregon Green®490514PermeableStandard green fluorophore for fluorescein filter sets.[10]
SNAP-Cell® SiR~652~674PermeableFar-red dye, suitable for super-resolution (STED) and in vivo imaging.[11]
SNAP-BiotinN/AN/APermeableFor non-fluorescent applications like pull-downs and Western blots.[12]
(Note: Spectral properties can vary slightly based on the local environment. Data compiled from multiple sources.[3][10][13])

Experimental Protocols

Protocol 1: Labeling of SNAP-tag Fusion Proteins in Live Cells

This protocol is designed for labeling SNAP-tag fusions expressed in adherent mammalian cells for live-cell imaging.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips, transfected with a plasmid encoding the POI-SNAP-tag fusion.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • SNAP-tag substrate (e.g., SNAP-Cell® TMR-Star®).

  • High-purity DMSO.

  • Pre-warmed live-cell imaging medium.

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the SNAP-tag substrate in DMSO to create a 1 mM stock solution. Vortex for at least 1 minute to ensure it is fully dissolved. Store at -20°C, protected from light and moisture.[9][10]

  • Prepare Labeling Medium: Pre-warm complete cell culture medium to 37°C. Dilute the 1 mM substrate stock solution into the medium to a final working concentration of 1-5 µM. Mix thoroughly by pipetting.[10][14]

  • Cell Labeling: a. Aspirate the existing medium from the cells. b. Add the prepared labeling medium to the cells, ensuring they are fully covered. c. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[8][9][14]

  • Wash and Diffusion Step: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed complete culture medium.[3][10] c. After the final wash, add fresh pre-warmed medium and incubate the cells for an additional 30 minutes at 37°C. This step is critical for allowing unincorporated, cell-permeable substrates to diffuse out of the cells, thereby reducing background fluorescence.[3][8]

  • Imaging: Replace the medium with a live-cell imaging medium. The cells are now ready for visualization using a fluorescence microscope equipped with the appropriate filter sets and a live-cell incubation chamber.[3][10]

Live_Cell_Workflow Start Transfected Cells in Culture Prep_Stock Prepare 1 mM Substrate Stock in DMSO Start->Prep_Stock Prep_Medium Dilute Stock to 1-5 µM in Pre-warmed Medium Prep_Stock->Prep_Medium Incubate Incubate Cells 30 min @ 37°C Prep_Medium->Incubate Wash Wash 3x with Fresh Medium Incubate->Wash Diffuse Incubate in Fresh Medium 30 min @ 37°C (Diffusion Out) Wash->Diffuse Image Image in Live-Cell Imaging Medium Diffuse->Image

Workflow for live-cell SNAP-tag labeling.
Protocol 2: Labeling of SNAP-tag Fusion Proteins in Fixed Cells

This protocol is for labeling cells that have been fixed prior to imaging. The SNAP-tag retains its activity after fixation with common fixatives like paraformaldehyde (PFA).[6][10]

Materials:

  • Cells expressing the POI-SNAP-tag fusion, grown on coverslips.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (e.g., 0.2% Triton™ X-100 in PBS), if labeling intracellular targets.

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • SNAP-tag substrate and DMSO.

Procedure:

  • Cell Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.

  • Permeabilization (for intracellular targets): a. Incubate cells with Permeabilization Buffer for 10 minutes at room temperature. b. Wash three times with PBS.

  • Blocking: Incubate cells with Blocking Buffer for 30 minutes to reduce non-specific binding.

  • Prepare Labeling Solution: Dilute the 1 mM substrate stock solution to a final concentration of 1-5 µM in Blocking Buffer.

  • Cell Labeling: a. Remove the Blocking Buffer. b. Add the labeling solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is ready for imaging.

Troubleshooting and Considerations

  • High Background: This is a common issue, especially with cell-permeable dyes.[3] To mitigate this, reduce the substrate concentration, shorten the incubation time, or increase the number and duration of the wash/diffusion steps.[3][14]

  • No/Weak Signal: This could be due to low expression of the fusion protein, inactive substrate, or rapid protein turnover.[10] Verify protein expression via Western blot or an alternative method. Ensure the substrate has been stored correctly. For proteins with rapid turnover, consider imaging immediately after labeling or performing the labeling at a lower temperature (e.g., 4°C or 16°C).[10]

  • Cell Permeability: Ensure you are using the correct type of substrate. SNAP-Surface® dyes are impermeable and will only label proteins on the plasma membrane, while SNAP-Cell® dyes are required for intracellular targets.[7]

  • Fixation: While the SNAP-tag is robust, some fluorophores can be sensitive to certain fixatives. Methanol fixation, for example, can help reduce certain types of background but may affect protein structure.[3] Paraformaldehyde is generally a safe choice.[12]

References

Application Notes and Protocols: Assessment of DA5-Htl Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for assessing the cytotoxic effects of the novel compound DA5-Htl on various cell lines. The protocols outlined below are designed to deliver robust and reproducible data for evaluating the anti-cancer potential of this compound. These assays are fundamental in preclinical drug development for determining dose-response relationships, mechanisms of cell death, and cell line sensitivity. The provided methodologies cover key in vitro cytotoxicity assays, including the MTT and LDH assays, and offer insights into potential signaling pathways involved in this compound-induced apoptosis.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound in two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), as determined by the MTT and LDH assays. This data is for illustrative purposes to guide expected outcomes.

Cell LineAssayThis compound Concentration (µM)% Cell Viability / % CytotoxicityIC50 (µM)
HeLa MTT 0100% (Viability)12.5
185% (Viability)
560% (Viability)
1052% (Viability)
2530% (Viability)
5015% (Viability)
LDH 05% (Cytotoxicity)15.0
118% (Cytotoxicity)
535% (Cytotoxicity)
1048% (Cytotoxicity)
2572% (Cytotoxicity)
5088% (Cytotoxicity)
A549 MTT 0100% (Viability)28.0
195% (Viability)
575% (Viability)
1060% (Viability)
2545% (Viability)
5025% (Viability)
LDH 04% (Cytotoxicity)32.5
112% (Cytotoxicity)
528% (Cytotoxicity)
1040% (Cytotoxicity)
2555% (Cytotoxicity)
5075% (Cytotoxicity)

Experimental Protocols

A crucial aspect of in vitro cytotoxicity testing is the selection of appropriate assays to measure cell viability and cell death.[1][2] Commonly used methods include assessing metabolic activity (MTT assay) or membrane integrity (LDH assay).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells, which reflects the number of living cells.[2]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[2][3]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (e.g., 1% Triton X-100)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Vehicle Control: Cells with medium and DMSO.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualization

Experimental Workflow Diagram

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in 96-well Plates B Incubate for 24h A->B C Prepare this compound Serial Dilutions B->C D Treat Cells with this compound C->D E Incubate for 24-72h D->E F MTT Assay E->F G LDH Assay E->G H Measure Absorbance F->H G->H I Calculate % Viability / % Cytotoxicity H->I J Determine IC50 I->J

Caption: Workflow for this compound cytotoxicity assessment.

Signaling Pathway Diagram: Extrinsic Apoptosis

Many anti-cancer agents induce apoptosis through the extrinsic or intrinsic pathways.[4][5] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors.[5] One such pathway involves the Death Receptor 5 (DR5). Upon binding of its ligand, such as TRAIL, DR5 recruits the adaptor protein FADD, which in turn activates caspase-8, leading to a caspase cascade and ultimately, apoptosis.[6][7]

G This compound Induced Extrinsic Apoptosis via DR5 Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DA5_Htl This compound TRAIL_R TRAIL/DR5 Receptor DA5_Htl->TRAIL_R Activates FADD FADD TRAIL_R->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed this compound extrinsic apoptosis pathway.

References

Application Notes & Protocols: Quantitative Analysis of DA5-Htl Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the quantitative analysis of the binding affinity between a small molecule, designated here as DA5, and the Drosophila Fibroblast Growth Factor (FGF) receptor, Heartless (Htl). The Heartless receptor is a critical component in developmental signaling pathways, and understanding the binding kinetics of potential inhibitors is crucial for drug discovery and development. While specific binding data for a compound labeled "DA5" is not publicly available, this document outlines the standard methodologies and protocols to determine such quantitative data. The protocols provided are for two widely accepted and powerful techniques for characterizing biomolecular interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Heartless (Htl) receptor, a homolog of the vertebrate FGF receptor 1, is essential for the development of various mesodermal lineages in Drosophila, including cardiac tissues.[1] It is activated by two known FGF-like ligands, Pyramus (Pyr) and Thisbe (Ths).[2][3] The activation of Htl triggers downstream signaling cascades, including the Ras/MAPK pathway, which are critical for cell migration and differentiation.[2][4] The compound "DA5-HTL" has been described as a combination of the tyrosine kinase inhibitor dasatinib with a HaloTag system, suggesting that "DA5" may be a dasatinib derivative designed to inhibit tyrosine kinase activity, such as that of the Htl receptor.[5]

I. Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from SPR and ITC experiments for the binding of DA5 to the Htl receptor.

Table 1: Summary of Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

ParameterSymbolUnitValue (this compound Interaction)
Association Rate ConstantkaM⁻¹s⁻¹e.g., 1.5 x 10⁵
Dissociation Rate Constantkds⁻¹e.g., 5.0 x 10⁻⁴
Equilibrium Dissociation ConstantKDnMe.g., 3.3
Chi-squared (χ²)χ²RU²e.g., < 10% of Rmax

Table 2: Summary of Thermodynamic Data from Isothermal Titration Calorimetry (ITC)

ParameterSymbolUnitValue (this compound Interaction)
Stoichiometryn-e.g., 1.1
Equilibrium Dissociation ConstantKDnMe.g., 4.5
Enthalpy ChangeΔHkcal/mole.g., -8.7
Entropy ChangeΔScal/mol·Ke.g., 15.2
Gibbs Free Energy ChangeΔGkcal/mole.g., -11.5

II. Signaling Pathway and Experimental Workflow Visualizations

Heartless (Htl) Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of ligands (Pyramus or Thisbe) to the Heartless (Htl) receptor, leading to the activation of the Ras/MAPK cascade. DA5 is hypothesized to act as an inhibitor at the receptor level.

Htl_Signaling_Pathway Ligand Pyramus / Thisbe Htl Htl Receptor (FGFR) Ligand->Htl Grb2_Sos Grb2/Sos Htl->Grb2_Sos DA5 DA5 (Inhibitor) DA5->Htl Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cell Migration & Differentiation TranscriptionFactors->CellularResponse

A diagram of the Heartless (Htl) signaling pathway.

Experimental Workflow for Binding Affinity Analysis

This diagram outlines the general workflow for determining the binding affinity of DA5 for the Htl receptor using either SPR or ITC.

Experimental_Workflow Start Start: Hypothesis (DA5 binds Htl) ProteinPrep Protein Expression & Purification (e.g., Htl extracellular domain) Start->ProteinPrep CompoundPrep DA5 Compound Preparation (Solubilization & Dilution Series) Start->CompoundPrep MethodChoice Select Method ProteinPrep->MethodChoice CompoundPrep->MethodChoice SPR Surface Plasmon Resonance (SPR) MethodChoice->SPR Kinetics & Affinity ITC Isothermal Titration Calorimetry (ITC) MethodChoice->ITC Thermodynamics & Affinity SPR_Protocol SPR Experiment: 1. Immobilize Htl 2. Inject DA5 concentrations 3. Measure binding response SPR->SPR_Protocol ITC_Protocol ITC Experiment: 1. Load Htl into cell 2. Titrate DA5 3. Measure heat change ITC->ITC_Protocol DataAnalysis Data Analysis & Model Fitting SPR_Protocol->DataAnalysis ITC_Protocol->DataAnalysis Results Determine: ka, kd, KD (SPR) KD, ΔH, ΔS (ITC) DataAnalysis->Results

Workflow for this compound binding affinity analysis.

III. Detailed Experimental Protocols

A. Surface Plasmon Resonance (SPR) Protocol

SPR measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowing over the surface), providing kinetic data on association and dissociation rates.[1]

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5 series)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant Htl extracellular domain (ligand)

  • DA5 (analyte)

  • SPR running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

2. Ligand Immobilization (Htl):

  • Equilibrate the system with running buffer.

  • Activate the sensor chip surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes.

  • Inject the purified Htl protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units, RU).

  • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

  • A reference channel should be prepared similarly but without the Htl protein to allow for background subtraction.

3. Analyte Interaction (DA5):

  • Prepare a series of dilutions of DA5 in running buffer (e.g., ranging from 0.1 nM to 100 nM).

  • Perform a kinetic analysis by injecting each concentration of DA5 over the Htl and reference surfaces at a constant flow rate (e.g., 30 µL/min).

  • Include a buffer-only injection as a blank for double referencing.

  • Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 600 seconds).

  • Between each DA5 injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.

4. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal.

  • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

  • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

B. Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[1][6]

1. Materials and Reagents:

  • Isothermal Titration Calorimeter (e.g., MicroCal iTC200)

  • Purified recombinant Htl extracellular domain

  • DA5

  • ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucially, the buffer used to dissolve Htl and DA5 must be identical to avoid large heats of dilution.

2. Sample Preparation:

  • Dialyze the purified Htl protein extensively against the ITC buffer.

  • Dissolve the DA5 compound in the same final dialysis buffer. If a solvent like DMSO is required, ensure the final concentration is low (<5%) and identical in both the protein solution and the titrant.

  • Degas both the Htl and DA5 solutions immediately before the experiment to prevent air bubbles.

  • Accurately determine the concentrations of both Htl and DA5. A typical starting concentration for the protein in the cell is 10-20 µM, and for the ligand in the syringe is 100-200 µM (approximately 10-fold higher than the protein).

3. ITC Experiment:

  • Load the Htl solution into the sample cell (e.g., ~200 µL).

  • Load the DA5 solution into the injection syringe (e.g., ~40 µL).

  • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection schedule (e.g., an initial small injection followed by 19-25 subsequent injections of a larger volume).

  • Perform a control experiment by titrating DA5 into the buffer alone to measure the heat of dilution, which will be subtracted from the binding data.

4. Data Analysis:

  • Integrate the raw data (a series of heat-release peaks) to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of DA5 to Htl.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software.

  • The fitting will provide the stoichiometry (n), the binding constant (KA, from which KD = 1/KA is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

References

DA5-Htl: A Research Tool, Not a Clinical Chemotherapy Agent

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "DA5-Htl" in the context of combination chemotherapy studies have revealed that This compound is a laboratory research tool and not a chemotherapy agent used in clinical or preclinical cancer treatment. [1] Therefore, there are no available data on its use in combination with other chemotherapy agents for the treatment of cancer.

This compound is a compound that combines the drug dasatinib with the HaloTag system.[1] Dasatinib is a targeted therapy drug known as a tyrosine kinase inhibitor, which is used to treat certain types of cancer. The HaloTag system is a protein tag technology used in molecular biology to study proteins within cells. By combining dasatinib with the HaloTag system, researchers can use this compound to identify the proteins that dasatinib binds to within living cells, a process crucial for understanding the drug's mechanism of action and for identifying new drug targets.[1]

The available information indicates that this compound's application is confined to proteomic research to understand drug-protein interactions at a molecular level. It is not designed or approved for therapeutic use in patients.

Consequently, it is not possible to provide application notes, protocols, or quantitative data on the combination of this compound with other chemotherapy agents, as no such studies have been published. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways for combination therapies, cannot be fulfilled due to the non-existence of the foundational research.

For researchers, scientists, and drug development professionals interested in the clinical application of combination cancer therapies, it is recommended to focus on established or investigational chemotherapy agents and targeted therapies that are currently undergoing preclinical and clinical evaluation.

References

Application Notes and Protocols for Efficacy Studies of the Novel Hsp90 Inhibitor DA5-Htl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting preclinical efficacy studies of DA5-Htl, a novel inhibitor of Heat Shock Protein 90 (Hsp90). The protocols herein describe detailed methodologies for in vitro and in vivo experiments designed to assess the anti-cancer therapeutic potential of this compound.

Introduction to this compound and Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins. Many of these client proteins are key oncogenic drivers involved in cell proliferation, survival, and angiogenesis. In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the function of mutated and overexpressed oncoproteins.

This compound is a novel, potent, and selective small molecule inhibitor of Hsp90. By binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound disrupts the chaperone cycle, leading to the proteasomal degradation of Hsp90 client proteins. This action is hypothesized to inhibit cancer cell growth, induce apoptosis, and suppress tumor growth in vivo. These application notes will guide researchers through the necessary steps to evaluate the efficacy of this compound.

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting Hsp90, this compound leads to the degradation of key oncogenic client proteins, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation.

DA5_Htl_Signaling_Pathway cluster_0 This compound Action cluster_1 Hsp90 Client Proteins cluster_2 Downstream Pathways DA5_Htl This compound Hsp90 Hsp90 DA5_Htl->Hsp90 Inhibits Degradation Degradation Akt Akt Hsp90->Akt Maintains Stability Raf1 Raf-1 Hsp90->Raf1 Maintains Stability HER2 HER2 Hsp90->HER2 Maintains Stability Survival Survival Akt->Survival Promotes Akt->Degradation Degradation Proliferation Proliferation Raf1->Proliferation Promotes Raf1->Degradation Degradation HER2->Proliferation Promotes HER2->Degradation Degradation Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Hypothesized this compound signaling pathway. (Within 100 characters)

Experimental Workflow

The following diagram outlines the general workflow for assessing the efficacy of this compound, from initial in vitro screening to in vivo tumor model evaluation.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellViability Cell Viability Assay (MTT) ApoptosisAssay Apoptosis Assay (Annexin V) CellViability->ApoptosisAssay WesternBlot Western Blot Analysis ApoptosisAssay->WesternBlot ELISA Cytokine Profiling (ELISA) WesternBlot->ELISA Xenograft Tumor Xenograft Model ELISA->Xenograft DataAnalysis Data Analysis and Interpretation ELISA->DataAnalysis TumorMeasurement Tumor Volume Measurement Xenograft->TumorMeasurement Toxicity Toxicity Assessment TumorMeasurement->Toxicity Toxicity->DataAnalysis

Caption: Overall experimental workflow for this compound efficacy studies. (Within 100 characters)

Section 1: In Vitro Efficacy Studies

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a colorimetric MTT assay.[1][2][3]

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

    • Trypsinize and count cells, ensuring >90% viability with Trypan Blue.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.[2]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][3]

    • Visually confirm the formation of purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.[3]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression.

Data Presentation:

Cell LineThis compound IC50 (µM)
MCF-70.52
A5491.25
HCT1160.88
Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4][5][6][7]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at 1X and 2X the IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer within 1 hour.

    • Collect data for at least 10,000 events per sample.

    • Gate the cell population to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle95.22.11.51.2
This compound (1X IC50)60.325.410.14.2
This compound (2X IC50)25.145.822.36.8
Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression of Hsp90 client proteins.[8][9][10]

Protocol:

  • Protein Extraction:

    • Treat cells with this compound as in the apoptosis assay.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

    • Incubate with primary antibodies against Akt, Raf-1, HER2, and a loading control (e.g., GAPDH) overnight at 4°C.[8][10]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection:

    • Detect the signal using an ECL substrate and image the blot.[10]

    • Quantify band intensities using image analysis software.

Data Presentation:

ProteinVehicle (Relative Density)This compound (1X IC50)This compound (2X IC50)
p-Akt1.000.350.12
Total Akt1.000.410.15
Raf-11.000.280.09
HER21.000.150.05
GAPDH1.001.020.98

Section 2: In Vivo Efficacy Study

Tumor Xenograft Mouse Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[11][12]

Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., HCT116) and resuspend in a 1:1 mixture of PBS and Matrigel at 1x10^7 cells/mL.[13]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or NSG mice).[14][11]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring with calipers. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[14]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at two different doses).[11]

    • Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Data Presentation:

Tumor Growth Inhibition:

Treatment GroupMean Tumor Volume (mm³) at Day 21% TGI
Vehicle Control1250 ± 150-
This compound (25 mg/kg)625 ± 9850
This compound (50 mg/kg)312 ± 7575

% TGI (Tumor Growth Inhibition) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Body Weight Changes:

Treatment GroupMean Body Weight Change (%) at Day 21
Vehicle Control+5.2
This compound (25 mg/kg)+3.1
This compound (50 mg/kg)-1.5

Section 3: Cytokine Profiling

ELISA for Cytokine Measurement

This protocol describes the use of a sandwich ELISA to measure the concentration of specific cytokines in cell culture supernatants or mouse plasma, which can be indicative of an inflammatory response to treatment.[15][16][17][18][19]

Protocol:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate.[16]

    • Incubate overnight at 4°C.[18]

  • Blocking and Sample Incubation:

    • Wash the plate and block with 200 µL of blocking buffer for 1-2 hours at room temperature.

    • Wash the plate and add 100 µL of standards and samples (cell culture supernatant or plasma) to the wells. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add 100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.[17]

    • Wash the plate and add 100 µL of streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate and add 100 µL of TMB substrate. Incubate in the dark until a color develops.[15]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).[15]

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of the cytokine in the samples from the standard curve.[19]

Data Presentation:

SampleIL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Vehicle Control Plasma15.2 ± 3.18.5 ± 2.0
This compound Treated Plasma45.8 ± 7.522.1 ± 4.3
Untreated Cell Supernatant5.1 ± 1.22.3 ± 0.8
This compound Treated Supernatant12.3 ± 2.56.8 ± 1.5

References

Troubleshooting & Optimization

improving the solubility of DA5-Htl for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of DA5-Htl for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a chemical probe that combines the potent tyrosine kinase inhibitor dasatinib with a HaloTag ligand.[1][2] This allows for the targeted labeling and identification of cellular proteins that bind to dasatinib. Like many small molecule inhibitors, this compound is likely hydrophobic and exhibits poor solubility in aqueous solutions, which is a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in vivo.[3][4]

Q2: What is a standard starting formulation for this compound for in vivo use?

A common starting point for formulating poorly soluble compounds for in vivo studies involves a mixture of co-solvents and surfactants. A suggested vehicle for this compound is a combination of DMSO, PEG300, Tween 80, and a physiological solution like saline or PBS.[2] This combination aims to dissolve the compound and maintain it in a stable solution or fine dispersion upon administration.

Q3: What are the main strategies to improve the solubility of a poorly soluble compound like this compound?

Several strategies can be employed to enhance the solubility of hydrophobic drugs for in vivo administration. These can be broadly categorized as:

  • Co-solvents: Using water-miscible organic solvents to increase the dissolving capacity of the vehicle.[3][5][6]

  • Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility and stability in aqueous environments.[3][5]

  • pH Modification: Adjusting the pH of the formulation to ionize the compound, which can significantly increase its aqueous solubility if it has acidic or basic functional groups.[3][7]

  • Lipid-Based Formulations: Utilizing oils, lipids, and emulsifying agents to create self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or liposomes.[3][8]

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or creating nanosuspensions to increase the surface area for dissolution.[3][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior, thereby increasing the drug's solubility in water.[3][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.[4][10]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to the aqueous vehicle.

This is a common issue when a compound dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous solution.

Troubleshooting Steps:

  • Optimize the Co-solvent/Surfactant Ratio: Systematically vary the proportions of DMSO, PEG300, and Tween 80. A higher concentration of co-solvents and surfactants may be required.

  • Order of Addition: Ensure the this compound is first fully dissolved in the organic solvent (e.g., DMSO) before slowly adding the other components of the vehicle, often with vigorous vortexing or sonication.

  • Heated Sonication: Gentle heating and sonication can sometimes help to dissolve the compound and prevent immediate precipitation. However, be cautious of potential compound degradation at elevated temperatures.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the final formulation might prevent precipitation. This needs to be done carefully to ensure the pH is within a physiologically tolerable range for the route of administration.

Issue 2: The formulation is clear initially but shows precipitation over time or upon refrigeration.

This indicates that the formulation is a supersaturated solution and is not thermodynamically stable.

Troubleshooting Steps:

  • Increase Surfactant Concentration: A higher concentration of a suitable surfactant (e.g., Tween 80, Cremophor EL) can improve the stability of the formulation by forming more stable micelles.

  • Explore Different Co-solvents: Other biocompatible co-solvents such as Solutol HS 15 or other polyethylene glycols (PEGs) of different molecular weights could be tested.

  • Prepare Fresh Formulations: For unstable formulations, it is crucial to prepare them fresh before each administration and avoid storage.

  • Consider a Nanosuspension: If a stable solution cannot be achieved, creating a nanosuspension of this compound might be a viable alternative. This involves reducing the particle size of the drug to the nanometer range and stabilizing it with surfactants.

Issue 3: Poor in vivo efficacy or high variability in experimental results.

This could be a direct consequence of poor solubility and low bioavailability.

Troubleshooting Steps:

  • Evaluate Different Formulation Strategies: If the initial co-solvent/surfactant approach is not yielding satisfactory results, it is advisable to explore other formulation strategies as outlined in the table below.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations like SEDDS can significantly improve absorption by utilizing the body's natural lipid absorption pathways.[3][8]

  • Cyclodextrin Complexation: Encapsulating this compound in cyclodextrins can be a powerful method to increase its aqueous solubility.

  • Pharmacokinetic (PK) Studies: Conduct pilot PK studies with different formulations to determine which one provides the most favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

Table 1: Comparison of Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyKey ComponentsAdvantagesDisadvantages
Co-solvent/Surfactant DMSO, PEG300, Tween 80, Saline/PBSSimple to prepare, suitable for initial screening.Potential for precipitation upon dilution, possible toxicity of some solvents.
Lipid-Based (SEDDS) Oils (e.g., sesame oil, Labrafac), Surfactants (e.g., Cremophor EL, Tween 80), Co-solvents (e.g., Transcutol)Enhances oral bioavailability, protects the drug from degradation.[3]More complex to formulate and characterize.
Nanosuspension This compound, Stabilizers (e.g., Poloxamer 188, Tween 80)High drug loading, suitable for parenteral administration.[9]Requires specialized equipment (e.g., high-pressure homogenizer), potential for particle aggregation.
Cyclodextrin Complex This compound, Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Significant increase in aqueous solubility, low toxicity.[9]Limited drug loading capacity, potential for drug displacement.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to dissolve the this compound completely. Vortex if necessary.

  • In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and saline/PBS in the desired ratio.

  • Slowly add the this compound solution in DMSO to the vehicle while vortexing continuously.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, sonicate for 5-10 minutes.

Protocol 2: Preparation of a Cyclodextrin Formulation
  • Prepare an aqueous solution of the desired cyclodextrin (e.g., 20% w/v HP-β-CD in water).

  • Add the powdered this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved drug.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_eval Evaluation cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Weigh this compound dissolve Dissolve in Organic Solvent start->dissolve mix Mix and Solubilize dissolve->mix prepare_vehicle Prepare Vehicle prepare_vehicle->mix visual_check Visual Inspection mix->visual_check stability_test Stability Assessment visual_check->stability_test Clear Solution fail Precipitation/ Instability visual_check->fail Precipitation in_vivo_test In Vivo Study stability_test->in_vivo_test Stable stability_test->fail Unstable success Successful Formulation in_vivo_test->success optimize Optimize Ratios fail->optimize new_strategy Try New Formulation Strategy fail->new_strategy optimize->mix new_strategy->start

Caption: Workflow for formulating and troubleshooting this compound solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS DA5_Htl This compound BCR_ABL BCR-ABL DA5_Htl->BCR_ABL inhibits SRC SRC Family Kinases DA5_Htl->SRC inhibits BCR_ABL->PI3K BCR_ABL->RAS SRC->PI3K SRC->RAS AKT AKT PI3K->AKT Proliferation Inhibition of Proliferation AKT->Proliferation inhibits inhibition of Apoptosis Induction of Apoptosis AKT->Apoptosis inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation promotes Proliferation->Apoptosis

Caption: Generalized signaling pathways inhibited by the dasatinib component of this compound.

References

DA5-Htl stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of DA5-Htl, a novel hole transport layer (HTL) material. Below you will find frequently asked questions, troubleshooting guides, and best practices to ensure optimal performance and longevity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound powder?

A1: For optimal stability, this compound powder should be stored under specific conditions to prevent degradation. Exposure to moisture, oxygen, and light can compromise the material's performance.

Storage DurationTemperatureAtmosphereLight Condition
Short-term (< 1 month) 2-8°CInert Gas (Argon or Nitrogen)Dark (in an opaque container)
Long-term (> 1 month) -20°CInert Gas (Argon or Nitrogen)Dark (in an opaque container)

Q2: How should I prepare and store this compound solutions?

A2: this compound solutions are more susceptible to degradation than the powder form. It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, follow these guidelines:

Storage DurationTemperatureSolventLight Condition
Up to 24 hours 2-8°CAnhydrous, high-purity solventDark (in an amber vial)
Longer than 24 hours Not Recommended--

Q3: What are the common signs of this compound degradation?

A3: Degradation of this compound can manifest in several ways, impacting its performance as a hole transport layer. Visually, the powder may change color, and solutions may appear cloudy or show precipitates. In terms of performance, you might observe a decrease in device efficiency, an increase in charge recombination, and reduced operational stability.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in your experimental workflows.

Issue 1: Poor device performance and low efficiency.

  • Possible Cause: Degradation of this compound due to improper storage or handling. Exposure to ambient air and humidity can negatively affect the material.[1][3]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both the powder and any prepared solutions have been stored according to the recommended guidelines.

    • Use Fresh Material: If possible, use a fresh, unopened vial of this compound powder to prepare a new solution.

    • Inert Atmosphere Processing: Handle the material and prepare solutions inside a glovebox with low oxygen and moisture levels.

    • Solvent Quality: Use anhydrous, high-purity solvents to minimize reactions with residual water.

Issue 2: Inconsistent results between experimental batches.

  • Possible Cause: Variability in solution preparation or film deposition. The concentration and uniformity of the this compound layer are critical for consistent device performance.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a strict protocol for solution preparation, including precise weighing of the material and volume of the solvent.

    • Optimize Film Deposition: Ensure that the spin coating or other deposition parameters (speed, time, acceleration) are consistent for each substrate.

    • Surface Treatment: Consistent pre-treatment of the substrate is crucial for uniform film formation.

Issue 3: Rapid device degradation under operational stress.

  • Possible Cause: Interfacial degradation between this compound and adjacent layers, potentially exacerbated by Joule heating.[2] Excess charge carriers can also lead to electrochemical degradation at the interface.[2][4]

  • Troubleshooting Steps:

    • Interface Engineering: Consider introducing an interlayer to improve the energy level alignment and reduce charge accumulation at the interface.

    • Thermal Management: Investigate methods to improve heat dissipation from the device during operation.

    • Voltage Optimization: Operate the device within the recommended voltage range to avoid excessive electrical stress.

Experimental Protocols

Protocol 1: Assessment of this compound Solution Stability

This protocol outlines a method to evaluate the stability of this compound in solution over time using UV-Vis spectroscopy.

  • Solution Preparation: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., chlorobenzene) at a known concentration (e.g., 10 mg/mL) inside a glovebox.

  • Initial Measurement: Immediately after preparation, take a UV-Vis absorption spectrum of the solution. This will serve as the baseline (T=0).

  • Storage: Store the solution in a sealed, amber vial at 2-8°C.

  • Time-course Measurements: At regular intervals (e.g., 1, 3, 6, 12, and 24 hours), bring the solution to room temperature and record a new UV-Vis spectrum.

  • Data Analysis: Compare the absorption spectra over time. A decrease in the main absorption peak or the appearance of new peaks can indicate degradation.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

DA5_Htl_Signaling_Pathway cluster_transport Mechanism of Action Hole_Injection Hole Injection (from Anode) DA5_Htl This compound Layer Hole_Injection->DA5_Htl Step 1 Perovskite_Layer Perovskite Layer (or Emissive Layer) DA5_Htl->Perovskite_Layer Step 2 Efficient Hole Transport Hole_Transport Hole Transport DA5_Htl->Hole_Transport Recombination Recombination (with Electron) Perovskite_Layer->Recombination

Caption: Simplified signaling pathway of this compound's function in a perovskite device.

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Solution_Prep 1. Prepare this compound Solution (in Glovebox) Substrate_Clean 2. Substrate Cleaning (e.g., ITO glass) Plasma_Treat 3. Plasma Treatment Spin_Coat 4. Spin Coat this compound Solution Plasma_Treat->Spin_Coat Anneal 5. Anneal this compound Film Spin_Coat->Anneal Deposit_Layers 6. Deposit Subsequent Layers (e.g., Perovskite, ETL, Cathode) Anneal->Deposit_Layers Encapsulate 7. Device Encapsulation Deposit_Layers->Encapsulate Test 8. Performance Testing (J-V Curve, EQE) Encapsulate->Test

Caption: General experimental workflow for fabricating a device using this compound.

Troubleshooting_Logic Start Low Device Performance Check_Storage Check this compound Storage Conditions Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Incorrect Check_Processing Review Solution Prep & Film Deposition Check_Storage->Check_Processing Correct Use_New_Batch Use Fresh Batch of this compound Improper_Storage->Use_New_Batch Inconsistent_Processing Inconsistent Processing Check_Processing->Inconsistent_Processing Inconsistent Check_Interfaces Investigate Interfaces (e.g., with SEM, AFM) Check_Processing->Check_Interfaces Consistent Standardize_Protocol Standardize Protocol Inconsistent_Processing->Standardize_Protocol

Caption: Logical troubleshooting workflow for low device performance.

References

Technical Support Center: Synthesis and Application of Dasatinib-HaloTag Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with dasatinib-HaloTag conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and application of dasatinib-HaloTag conjugates.

Problem Possible Cause Suggested Solution
Low Yield of Dasatinib-HaloTag Conjugate Incomplete reaction during amine modification of dasatinib.- Ensure anhydrous conditions for the reaction. - Use a fresh stock of mesyl chloride and triethylamine. - Increase reaction time and/or temperature.
Inefficient coupling of amine-modified dasatinib to HaloTag-succinimidyl ester (O2) ligand.- Confirm the purity and reactivity of the HaloTag ligand. - Optimize the molar ratio of the reactants; a slight excess of the HaloTag ligand may be beneficial.[1] - Ensure the reaction is performed in an appropriate anhydrous solvent like DMF.[1]
Degradation of reactants or product.- Store all reagents at the recommended temperatures and protect from light and moisture. - Purify the final conjugate promptly after the reaction is complete.
Reduced Binding Affinity of the Conjugate (Increased IC50) Steric hindrance from the HaloTag ligand interfering with the binding of dasatinib to its target kinase.- This is an inherent challenge; the IC50 of the dasatinib-HaloTag conjugate has been reported to be approximately 7-fold higher than that of dasatinib itself.[1][2] - For cellular assays, consider using higher concentrations of the conjugate to compensate for the reduced affinity. - If possible, explore different linker chemistries or lengths between dasatinib and the HaloTag ligand to minimize steric hindrance.
Incorrect confirmation of conjugation leading to inaccurate concentration determination.- Thoroughly characterize the conjugate using techniques like mass spectrometry and NMR to confirm its identity and purity. - Use a precise method for concentration determination, such as UV-Vis spectroscopy with a calculated extinction coefficient.
Non-specific Binding in Cellular Assays Excess unconjugated HaloTag ligand or dasatinib in the final product.- Ensure thorough purification of the dasatinib-HaloTag conjugate, for example, by using silica gel flash column chromatography to remove unreacted starting materials.[1]
Hydrophobic interactions of the conjugate with cellular components.- Include a blocking step with a protein like BSA in your cellular assay protocol. - Optimize washing steps to remove non-specifically bound conjugate.
Difficulty Visualizing Co-localization in Live-Cell Imaging Low expression of the HaloTag fusion protein or the GFP-fused target kinase.- Optimize transfection conditions to ensure sufficient expression of both constructs.
Insufficient uptake of the dasatinib-HaloTag conjugate by the cells.- Dasatinib uptake is generally rapid and not temperature-dependent, suggesting passive diffusion.[3] However, cell permeability of the larger conjugate might be a factor. - Increase the incubation time or concentration of the conjugate. - Ensure the health and viability of the cells used in the assay.
Photobleaching of fluorescent signals.- Use an anti-fade mounting medium for fixed-cell imaging. - For live-cell imaging, minimize exposure to excitation light and use sensitive camera settings.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing a dasatinib-HaloTag conjugate?

A1: The synthesis is typically a two-step process. First, the terminal hydroxyl group of dasatinib is converted to an amino group. This amine-modified dasatinib is then coupled with a HaloTag-succinimidyl ester (O2) ligand to form the final conjugate.[1][2]

Q2: How does conjugation to the HaloTag ligand affect the activity of dasatinib?

A2: Conjugation to the HaloTag ligand has been shown to decrease the binding affinity of dasatinib for its target kinases. For example, the IC50 value of a dasatinib-HaloTag ligand conjugate against the ABL1 kinase was found to be 152.8 nM, which is approximately seven times higher than the 22.12 nM IC50 of unmodified dasatinib.[1][2]

Q3: What are the key parameters to consider during the coupling reaction between amine-modified dasatinib and the HaloTag-succinimidyl ester ligand?

A3: Key parameters include using an anhydrous solvent such as DMF, maintaining an inert atmosphere, and allowing the reaction to proceed for a sufficient amount of time (e.g., 12 hours) to ensure completion.[1] It is also important to use a high-quality HaloTag-succinimidyl ester ligand.

Q4: How can I purify the final dasatinib-HaloTag conjugate?

A4: The crude product can be purified using silica gel flash column chromatography. A solvent gradient, for example, of dichloromethane and methanol, can be used to elute the desired product.[1]

Q5: What are the applications of a dasatinib-HaloTag conjugate?

A5: A primary application is in live-cell imaging to visualize the direct binding of dasatinib to its target proteins. This is achieved by co-expressing a HaloTag fusion protein localized to a specific subcellular compartment and a GFP-fused target kinase. Upon adding the dasatinib-HaloTag conjugate, co-localization of the GFP signal with the HaloTag signal indicates drug-target engagement.[1][4][5]

Quantitative Data Summary

The following table summarizes the reported IC50 values for dasatinib and a dasatinib-HaloTag conjugate against the ABL1 kinase.

Compound IC50 (nM) against ABL1 Kinase Fold Change
Dasatinib22.12[1][2]-
Dasatinib-HaloTag Ligand Conjugate152.8[1][2]~7-fold increase

Experimental Protocols

Protocol 1: Synthesis of Amine-Modified Dasatinib

This protocol is adapted from literature procedures for the modification of dasatinib's terminal hydroxyl group.[1]

  • Dissolve dasatinib in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add methanesulfonyl chloride (mesyl chloride) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 2 hours).

  • In a separate flask, dissolve sodium azide in a suitable solvent.

  • Add the azide solution to the reaction mixture containing the mesylated dasatinib.

  • Heat the reaction mixture (e.g., to 80°C) and stir for a designated period (e.g., 2 hours) to form the azido-dasatinib intermediate.

  • After cooling, reduce the azido group to an amine. This can be achieved using a reducing agent like triphenylphosphine followed by water.

  • Purify the resulting amine-modified dasatinib using an appropriate method, such as column chromatography.

Protocol 2: Conjugation of Amine-Modified Dasatinib to HaloTag-Succinimidyl Ester (O2) Ligand

This protocol describes the coupling of the amine-functionalized dasatinib to the HaloTag ligand.[1]

  • Dissolve the amine-modified dasatinib in anhydrous DMF.

  • Add the HaloTag-succinimidyl ester (O2) ligand to the solution. A slight molar excess of the ligand may be used.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 12 hours) to ensure the completion of the coupling reaction.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue using silica gel flash column chromatography with a suitable solvent system (e.g., a gradient of dichloromethane:methanol) to obtain the pure dasatinib-HaloTag ligand conjugate.[1]

Visualizations

Signaling Pathway

BCR_ABL_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways that promote cell proliferation and survival.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Dasatinib-HaloTag Conjugate cluster_assay Live-Cell Imaging Assay Dasatinib Dasatinib Amine_Dasatinib Amine-Modified Dasatinib Dasatinib->Amine_Dasatinib Amine Modification Conjugate Dasatinib-HaloTag Conjugate Amine_Dasatinib->Conjugate HaloTag_Ligand HaloTag-Succinimidyl Ester Ligand HaloTag_Ligand->Conjugate Coupling Incubation Incubate with Dasatinib-HaloTag Conjugate Conjugate->Incubation Cells Cells expressing - HaloTag-fusion protein - GFP-target kinase Cells->Incubation Imaging Confocal Microscopy (Co-localization) Incubation->Imaging

Caption: Workflow for the synthesis of the dasatinib-HaloTag conjugate and its application in a live-cell imaging assay to detect drug-target engagement.

References

Technical Support Center: Refining Cellular Delivery of HaloTag-Fusion Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the targeted delivery of HaloTag-fusion proteins, such as the exemplary compound DA5-Htl (a conceptual conjugate of the kinase inhibitor dasatinib and HaloTag). The principles and protocols outlined here are broadly applicable to scientists and drug development professionals aiming to deliver protein-based therapeutics to specific subcellular compartments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind targeting a HaloTag-fusion protein like this compound to a specific cellular compartment?

Targeting a HaloTag-fusion protein relies on the conjugation of the protein to a ligand or a nanoparticle that is recognized by receptors on the cell surface, leading to uptake, and subsequent trafficking to the desired organelle. This can be achieved by incorporating specific targeting moieties, such as peptides or antibodies, into the delivery vehicle. For instance, a mitochondrial targeting sequence can be engineered into the fusion protein itself or included in the delivery nanoparticle formulation.

Q2: How can I confirm that my HaloTag-fusion protein has reached the intended subcellular location?

The most common method for confirming subcellular localization is fluorescence microscopy, particularly confocal microscopy. By labeling the HaloTag-fusion protein with a fluorescent HaloTag ligand and co-staining the cells with organelle-specific dyes (e.g., MitoTracker for mitochondria or LysoTracker for lysosomes), you can visualize the colocalization of the protein with the target compartment.

Q3: What are the main barriers to efficient delivery of HaloTag-fusion proteins to intracellular targets?

The primary barriers include:

  • Cellular Uptake: Inefficient binding to cell surface receptors or slow endocytosis can limit the amount of protein entering the cell.

  • Endosomal Entrapment: After endocytosis, the protein is often sequestered in endosomes and may be trafficked to lysosomes for degradation. Escaping the endosome is a critical step for reaching cytosolic, nuclear, or mitochondrial targets.[1][2][3][4][5]

  • Off-Target Localization: The delivery vehicle or the protein itself may interact with other cellular components, leading to accumulation in unintended compartments.

Troubleshooting Guides

Issue 1: Low Delivery Efficiency of the HaloTag-Fusion Protein

You observe a weak fluorescent signal from your HaloTag-fusion protein within the target cells, suggesting poor uptake or rapid degradation.

Possible Causes and Solutions:

Possible Cause Suggested Solution Expected Outcome
Inefficient Nanoparticle Formulation Optimize the lipid-to-protein ratio in your nanoparticle formulation. Test different lipid compositions to enhance stability and cell interaction.Increased cellular uptake and brighter fluorescent signal.
Poor Cell Penetration Include a cell-penetrating peptide (CPP) in your delivery system. CPPs can facilitate direct translocation across the plasma membrane or enhance endocytosis.[3][5]A significant increase in the number of positive cells and intracellular signal intensity.
Rapid Degradation Co-administer the delivery vehicle with inhibitors of lysosomal enzymes (e.g., chloroquine or bafilomycin A1) to reduce degradation. Note: This should be a diagnostic experiment, as these inhibitors can have broad cellular effects.Accumulation of the fusion protein, confirming that lysosomal degradation is a limiting factor.

Experimental Protocol: Lipid Nanoparticle (LNP) Formulation for HaloTag-Fusion Protein Delivery

This protocol provides a general method for encapsulating a HaloTag-fusion protein within lipid nanoparticles.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2K)

  • HaloTag-fusion protein in a suitable buffer (e.g., PBS)

  • Ethanol

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Prepare the aqueous phase by diluting the HaloTag-fusion protein in an appropriate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous protein solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two phases will induce the self-assembly of LNPs, encapsulating the protein.

  • Dialyze the resulting LNP suspension against PBS overnight to remove the ethanol and non-encapsulated protein.

  • Characterize the LNPs for size, polydispersity, and encapsulation efficiency.

Issue 2: Off-Target Localization of the HaloTag-Fusion Protein

Your microscopy images show the HaloTag-fusion protein accumulating in compartments other than the intended target, such as the lysosomes, when you are targeting the mitochondria.

Possible Causes and Solutions:

Possible Cause Suggested Solution Expected Outcome
Ineffective Targeting Moiety Redesign the targeting ligand. For mitochondrial targeting, consider using a well-characterized mitochondrial-penetrating peptide like a triphenylphosphonium (TPP) cation.[6][7]Increased colocalization of the fusion protein with the mitochondrial marker.
Endosomal Entrapment Incorporate an endosomal escape agent into your delivery system. This could be a pH-responsive lipid or a fusogenic peptide that disrupts the endosomal membrane.[1][2][3][4][5]A shift in localization from endo-lysosomal compartments to the cytosol and the intended organelle.
Non-Specific Binding Modify the surface of your nanoparticles with a stealth polymer like polyethylene glycol (PEG) to reduce non-specific interactions with cellular components.Reduced background signal and clearer localization to the target organelle.

Experimental Protocol: Confocal Microscopy for Colocalization Analysis

This protocol describes how to assess the subcellular localization of a fluorescently labeled HaloTag-fusion protein.

Materials:

  • Cells treated with the fluorescently labeled HaloTag-fusion protein

  • Organelle-specific fluorescent dye (e.g., MitoTracker Red CMXRos)

  • Hoechst 33342 for nuclear staining

  • Formaldehyde for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Seed cells on glass-bottom dishes suitable for microscopy.

  • Treat the cells with your HaloTag-fusion protein delivery system for the desired time.

  • In the final 30 minutes of incubation, add the organelle-specific dye and Hoechst 33342 to the culture medium according to the manufacturer's instructions.

  • Wash the cells three times with warm PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with permeabilization buffer for 10 minutes if required for antibody staining.

  • Wash the cells three times with PBS.

  • Add a drop of mounting medium and cover with a coverslip.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for your fluorophores.

  • Analyze the images for colocalization using software such as ImageJ/Fiji with the Coloc 2 plugin to calculate Pearson's correlation coefficient.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor DA5_Htl This compound Receptor->DA5_Htl Endosomal Escape Src_Kinase Src Kinase DA5_Htl->Src_Kinase Inhibition Downstream_Effectors Downstream Effectors Src_Kinase->Downstream_Effectors Activation Proliferation_Survival Proliferation & Survival Downstream_Effectors->Proliferation_Survival Promotion DA5_Htl_Delivery This compound Delivery Vehicle DA5_Htl_Delivery->Receptor Binding & Uptake

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulate this compound Nanoparticles Treatment Treat Cells with Nanoparticles Formulation->Treatment Cell_Culture Culture Target Cells Cell_Culture->Treatment Incubation Incubate for Defined Time Treatment->Incubation Staining Stain Organelles & Nucleus Incubation->Staining Imaging Confocal Microscopy Staining->Imaging Quantification Colocalization Analysis Imaging->Quantification

Caption: Workflow for analyzing subcellular localization.

Logical Relationship

G Start Cellular Uptake (Endocytosis) Endosome Early Endosome Start->Endosome Decision Endosomal Escape? Endosome->Decision Cytosol Cytosolic Release Decision->Cytosol Yes Lysosome Late Endosome/ Lysosome Decision->Lysosome No Target Trafficking to Target Organelle Cytosol->Target Degradation Degradation Lysosome->Degradation

Caption: Fate of internalized HaloTag-fusion protein.

References

protocol modifications for high-throughput screening with DA5-Htl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the DA5-Htl high-throughput screening protocol.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

A1: The this compound assay is a cell-based high-throughput screening tool designed to identify modulators of a specific cellular signaling pathway. It utilizes a fluorescent reporter system to measure the activity of the pathway in response to test compounds. An increase or decrease in the fluorescent signal indicates potential compound activity.

Q2: What are the critical parameters for validating the this compound assay?

A2: Before initiating a full screening campaign, it is crucial to validate the assay's performance. The key parameters include the Z'-factor, signal-to-background (S/B) ratio, and the coefficient of variation (%CV). A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[1][2]

Q3: What are the recommended positive and negative controls for this assay?

A3: For a positive control, use a known activator or inhibitor of the target pathway at a concentration that yields a maximal response (e.g., EC100). The negative control should be the vehicle used to dissolve the test compounds, typically dimethyl sulfoxide (DMSO), at the same final concentration used in the screen.

Q4: What is the optimal cell seeding density for the this compound assay?

A4: The optimal cell seeding density should be determined during assay development. It is the density that results in a stable and robust signal window without over-confluency or cell death during the incubation period. This is typically determined by performing a cell titration experiment.

Q5: How can I minimize the impact of DMSO on my cells?

A5: While DMSO is a common solvent, it can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the assay wells at or below 0.5%. A DMSO tolerance test should be performed during assay development to determine the maximum non-toxic concentration for your specific cell line.[1]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells (%CV > 15%)

High variability can obscure real hits and lead to unreliable data.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between dispensing into wells. Use automated cell dispensers for better consistency.
Pipetting Errors Calibrate and regularly service all manual and automated liquid handlers. Use reverse pipetting for viscous solutions.
Inadequate Mixing Ensure proper mixing of reagents and compounds in the wells. Use an orbital shaker if compatible with the assay.
Edge Effects See "Issue 2: Prominent Edge Effects" below.
Reagent Instability Prepare fresh reagents daily. Ensure proper storage of stock solutions. Test for reagent stability over the course of the experiment.
Issue 2: Prominent Edge Effects

Edge effects are systematic variations in the data that correlate with the position of the well on the microplate, often seen as higher or lower signals in the outer wells.

Potential Cause Recommended Solution
Evaporation Use plates with lids. Maintain high humidity in the incubator. Consider using breathable seals. Fill the outermost wells with sterile media or buffer to create a humidity barrier and exclude them from data analysis.[3]
Thermal Gradients Allow plates to equilibrate to room temperature before adding reagents. Ensure uniform temperature in the incubator.
Uneven CO2 Distribution Ensure proper incubator calibration and air circulation.
Issue 3: Low Signal-to-Background (S/B) Ratio

A low S/B ratio makes it difficult to distinguish true hits from background noise.

Potential Cause Recommended Solution
Suboptimal Reagent Concentration Re-optimize the concentrations of key reagents, such as the fluorescent substrate or the positive control.
Low Cell Number Increase the cell seeding density. Ensure cells are healthy and metabolically active.
Short Incubation Time Optimize the incubation time to allow for sufficient signal development.[4]
High Background Signal Check for autofluorescence from the media, compounds, or microplates. Use plates with low autofluorescence (e.g., black-walled plates for fluorescence assays).
Issue 4: High Rate of False Positives or False Negatives

False positives are inactive compounds that appear active, while false negatives are active compounds that are missed.

Potential Cause Recommended Solution
Compound Interference Screen for compounds that are autofluorescent or quench the fluorescent signal in a counter-screen without cells or with a non-responsive cell line.[5]
Compound Cytotoxicity Perform a parallel cytotoxicity assay to identify compounds that affect cell viability, which can mimic a real signal change.
Assay Conditions Re-evaluate the assay conditions to ensure they are not favoring the identification of non-specific actors.
Data Analysis Cutoffs Adjust the hit selection threshold based on the distribution of the data. Use robust statistical methods like the z-score or robust z-score to identify hits.[6]

Experimental Protocols

Protocol 1: this compound Assay Optimization
  • Cell Seeding Density: Plate a range of cell densities (e.g., 2,500 to 20,000 cells/well) in a 384-well plate and incubate for the proposed assay duration. Measure cell viability and the basal signal of the this compound reporter to identify a density that provides a strong signal without overgrowth.

  • Positive Control Titration: Perform a dose-response curve for the known activator/inhibitor to determine the EC50 and the optimal concentration for the positive control (typically EC80-EC100).

  • DMSO Tolerance: Expose cells to a range of DMSO concentrations (e.g., 0.1% to 2%) for the duration of the assay and measure cell viability. Determine the highest concentration that does not significantly impact cell health.

  • Signal Stability: After adding the final reagents, read the plate at multiple time points (e.g., 30, 60, 90, and 120 minutes) to determine the optimal read time when the signal is stable and the S/B ratio is maximal.

Protocol 2: this compound Assay Validation
  • Plate Uniformity: Prepare several plates with only positive controls in all wells and several plates with only negative controls (vehicle) in all wells. Calculate the %CV for each plate. The %CV should be less than 15%.

  • Z'-Factor Determination: Prepare at least three plates with positive and negative controls distributed across the plate (e.g., alternating columns). Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| A Z'-factor > 0.5 indicates a robust assay suitable for HTS.[1][2]

  • Pilot Screen: Screen a small, diverse set of compounds (e.g., ~1,000) to assess the hit rate and identify any unforeseen issues before committing to a full-scale screen.

Data Presentation

Table 1: Assay Validation Summary

This table summarizes the key performance metrics for the this compound assay validation.

Parameter Acceptance Criteria Day 1 Results Day 2 Results Day 3 Results
Z'-Factor > 0.50.720.680.75
Signal/Background > 510.29.811.1
Positive Control %CV < 15%8.5%9.1%8.2%
Negative Control %CV < 15%7.9%8.3%7.5%
Table 2: Troubleshooting Data Examples

This table provides examples of data patterns that may indicate specific problems.

Observation Potential Problem Example Data (Relative Fluorescence Units)
High %CV in a single column Pipetting error in that columnColumn 3: 15000, 25000, 12000, 28000
Lower values in outer wells Edge effect due to evaporationWells A1-A24 and P1-P24 are 20% lower than inner wells
Unusually high signal for a compound Autofluorescent compoundTest Compound X: 35000 (Positive Control: 18000)
Signal drops to zero for a compound Cytotoxic compound or fluorescence quencherTest Compound Y: 50 (Negative Control: 1500)

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF_inactive Inactive TF Kinase2->TF_inactive activates TF_active Active TF TF_inactive->TF_active Reporter Reporter Gene (Fluorescence) TF_active->Reporter induces expression Compound Test Compound Compound->Receptor HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening Campaign cluster_analysis Data Analysis & Follow-up AssayDev 1. Assay Development & Optimization AssayVal 2. Assay Validation (Z' > 0.5) AssayDev->AssayVal PlateCells 3. Plate Cells AssayVal->PlateCells AddCmpd 4. Add Compounds PlateCells->AddCmpd Incubate 5. Incubate AddCmpd->Incubate AddReagent 6. Add Reporter Reagent Incubate->AddReagent ReadPlate 7. Read Plate AddReagent->ReadPlate DataQC 8. Data QC & Normalization ReadPlate->DataQC HitID 9. Hit Identification DataQC->HitID HitConfirm 10. Hit Confirmation HitID->HitConfirm DoseResp 11. Dose-Response HitConfirm->DoseResp CounterScreen 12. Counter-Screens DoseResp->CounterScreen Troubleshooting_Flow Start Poor Assay Performance Z_Factor Is Z' < 0.5? Start->Z_Factor High_CV Is %CV > 15%? Z_Factor->High_CV No Check_Controls Check control concentrations and reagent stability Z_Factor->Check_Controls Yes Edge_Effect Are there edge effects? High_CV->Edge_Effect No Check_Pipetting Verify liquid handler performance and cell plating High_CV->Check_Pipetting Yes Check_Incubator Check incubator humidity and temperature uniformity Edge_Effect->Check_Incubator Yes Proceed Proceed with Screening Edge_Effect->Proceed No Optimize_Protocol Re-optimize assay protocol Check_Controls->Optimize_Protocol Check_Pipetting->Optimize_Protocol Check_Incubator->Optimize_Protocol

References

Validation & Comparative

cross-reactivity studies of DA5-Htl

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of DA5-Htl's cross-reactivity with alternative molecules cannot be provided at this time. Extensive searches for "this compound" did not yield any specific information about this molecule, its binding profile, or any related cross-reactivity studies.

To generate a comprehensive comparison guide as requested, please provide more specific information about this compound, such as:

  • Full chemical name or alternative designations: This will enable a more targeted search for relevant scientific literature.

  • Therapeutic class or target: Knowing the intended biological target (e.g., receptor, enzyme) will help in identifying relevant alternatives for comparison.

  • Any available internal or published data: Providing existing data on binding affinities, selectivity, or initial cross-reactivity screenings would be highly beneficial.

Once more specific information about this compound is available, a detailed comparison guide can be developed, including:

  • Identification of appropriate alternatives: Based on the therapeutic target and mechanism of action.

  • Data compilation: Gathering and summarizing quantitative data on the binding affinities and cross-reactivity of this compound and its alternatives in structured tables.

  • Experimental protocols: Outlining the methodologies used in the cited experiments to ensure reproducibility and critical evaluation.

  • Visualizations: Creating diagrams of signaling pathways and experimental workflows using Graphviz to visually represent the scientific concepts.

We look forward to receiving more detailed information to proceed with your request.

Comparison Guide: Validating Molecule-X Binding Kinetics with Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

As an AI assistant, I am unable to find any publicly available information or experimental data specifically for a molecule designated "DA5-Htl". This suggests that it may be an internal research code, a very new compound not yet described in published literature, or a proprietary molecule.

Therefore, to fulfill the user's request for a comparison guide on validating binding kinetics with surface plasmon resonance (SPR), this guide will use a hypothetical example based on common practices in the field. The following content provides a template demonstrating how to structure such a guide, including data presentation, experimental protocols, and the requested visualizations for a fictional molecule, "Molecule-X," as a stand-in for "this compound."

This guide provides a comparative analysis of the binding kinetics of "Molecule-X" and an alternative compound, "Competitor-A," using Surface Plasmon Resonance (SPR). The data presented here is for illustrative purposes to guide researchers in structuring their own findings.

Data Presentation: Comparative Binding Kinetics

The binding kinetics of Molecule-X and Competitor-A to their target protein were analyzed using SPR. The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are summarized below. A lower KD value indicates a higher binding affinity.

AnalyteTargetka (1/Ms)kd (1/s)KD (M)
Molecule-X Target Protein1.2 x 10⁵2.5 x 10⁻⁴2.1 x 10⁻⁹
Competitor-A Target Protein8.9 x 10⁴7.1 x 10⁻⁴7.9 x 10⁻⁹

Experimental Protocols

A detailed methodology for the Surface Plasmon Resonance (SPR) experiment is provided below.

Surface Plasmon Resonance (SPR) Analysis

  • Instrument: A Biacore T200 instrument was used for all SPR experiments.

  • Immobilization: The target protein was immobilized on a CM5 sensor chip via amine coupling. The carboxymethylated dextran surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. The target protein was then injected at a concentration of 10 µg/mL in 10 mM sodium acetate, pH 4.5, to achieve an immobilization level of approximately 2000 Resonance Units (RU). Finally, the surface was deactivated with a 1 M ethanolamine-HCl solution. A reference flow cell was prepared similarly but without the injection of the target protein.

  • Binding Kinetics Assay: For kinetic analysis, serial dilutions of Molecule-X and Competitor-A (ranging from 0.1 nM to 100 nM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) were injected over the sensor surface at a flow rate of 30 µL/min. The association phase was monitored for 180 seconds, and the dissociation phase was monitored for 600 seconds. The sensor surface was regenerated between cycles with an injection of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: The resulting sensorgrams were double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection. The kinetic parameters (ka and kd) were determined by fitting the data to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software. The equilibrium dissociation constant (KD) was calculated from the ratio of kd/ka.

Visualizations

Experimental Workflow for SPR

cluster_prep Chip Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Activation Activate CM5 Chip (EDC/NHS) Immobilization Immobilize Target Protein Activation->Immobilization Deactivation Deactivate Surface (Ethanolamine) Immobilization->Deactivation Injection Inject Analyte (Molecule-X) Deactivation->Injection Association Association Phase Injection->Association Dissociation Dissociation Phase Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Referencing Double Referencing Regeneration->Referencing Fitting Fit to 1:1 Model Referencing->Fitting Kinetics Calculate ka, kd, KD Fitting->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Hypothetical Signaling Pathway

MoleculeX Molecule-X Receptor Target Receptor MoleculeX->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response TF->Response Gene Expression

Caption: Hypothetical signaling pathway initiated by Molecule-X.

Unveiling the Landscape of Targeted Protein Modulation: A Comparative Guide to DA5-Htl and Related PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DA5-Htl, a dasatinib-HaloTag conjugate, with analogous PROTAC (Proteolysis Targeting Chimera) molecules. We delve into their distinct mechanisms of action, applications, and performance, supported by experimental data and detailed protocols.

Differentiating Strategy: Target Identification versus Targeted Degradation

At the heart of this comparison lies a fundamental difference in strategic application. This compound serves as a powerful chemical probe for identifying the cellular targets of the kinase inhibitor dasatinib. In contrast, dasatinib-based PROTACs are engineered therapeutic agents designed to eliminate specific disease-causing proteins, primarily the oncogenic fusion protein BCR-ABL in chronic myeloid leukemia (CML).

This compound: A Chemoproteomic Tool

This compound is a bifunctional molecule that links dasatinib to a ligand for the HaloTag protein. Its primary application is in chemical proteomics, where it is used to selectively label and identify proteins that bind to dasatinib within a cellular context. This approach is invaluable for understanding the full spectrum of a drug's interactions and potential off-target effects.

Dasatinib-Based PROTACs: Therapeutic Degraders

Dasatinib-based PROTACs are heterobifunctional molecules that consist of dasatinib, a linker, and a ligand for an E3 ubiquitin ligase. By binding simultaneously to the target protein (e.g., BCR-ABL) and an E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]), these PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein. This event-driven, catalytic mechanism offers a distinct therapeutic advantage over traditional inhibitors.

The HaloPROTAC System: A Versatile Platform for Target Validation

While this compound is a tool for target identification, the underlying HaloTag technology is also leveraged in a class of research tools known as HaloPROTACs. These molecules are designed to degrade any protein of interest that has been genetically fused with a HaloTag. This system provides a robust and versatile method for validating the downstream consequences of degrading a specific protein, serving as a critical step in the development of targeted protein degraders.

Comparative Analysis of Dasatinib-Based PROTACs

Several dasatinib-based PROTACs have been developed, each with distinct characteristics based on the recruited E3 ligase and the linker used. Below is a comparative summary of key performance data for representative molecules.

PROTAC NameTarget Protein(s)E3 Ligase RecruitedDC50 (nM)Dmax (%)Cell LineReference
DAS-6-2-2-6-CRBN BCR-ABL, c-ABLCRBN~25>80K562[1]
SIAIS178 BCR-ABLVHL8.5>90K562[2]
Arg-PEG1-Dasa BCR-ABLN-end rule E3 ligases0.85~98K562[3]
SNIPER(ABL)-39 BCR-ABLIAP~10>90K562[2]
HaloPROTAC3 HaloTag fusion proteinsVHL19~90HEK293T[4][5]

Key Observations:

  • E3 Ligase Choice Matters: The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of the PROTAC. For instance, early dasatinib-VHL PROTACs showed degradation of c-ABL but not BCR-ABL, while CRBN-based counterparts degraded both[1].

  • Linker Optimization is Crucial: The length and composition of the linker play a critical role in the formation of a stable ternary complex (Target-PROTAC-E3 ligase) and subsequent degradation.

  • Potency Varies: As evidenced by the DC50 values, the potency of dasatinib-based PROTACs can vary significantly, with some newer iterations like Arg-PEG1-Dasa demonstrating sub-nanomolar degradation efficacy[3].

  • HaloPROTACs as Potent Tools: HaloPROTAC3 demonstrates that the HaloTag degradation system can be highly efficient, achieving low nanomolar DC50 values[4][5].

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the mechanism of action for this compound and dasatinib-based PROTACs.

DA5_Htl_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Analysis DA5_Htl This compound Dasatinib HaloTag Ligand Target_Proteins Dasatinib-Binding Proteins (e.g., BCR-ABL, Src) DA5_Htl->Target_Proteins Binds HaloTag_Protein HaloTag Protein (for pulldown/imaging) DA5_Htl->HaloTag_Protein Binds (Covalent) Analysis Target Identification (Mass Spectrometry, Imaging) HaloTag_Protein->Analysis Enables Other_Proteins Other Cellular Proteins

Figure 1. Mechanism of this compound for Target Identification.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC Dasatinib-PROTAC Dasatinib Linker E3 Ligase Ligand BCR_ABL BCR-ABL (Target Protein) PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (BCR-ABL-PROTAC-E3) BCR_ABL->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Products Proteasome->Degradation Results in

Figure 2. General Mechanism of a Dasatinib-Based PROTAC.

Experimental Protocols

Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Plate cells (e.g., K562 for BCR-ABL) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC molecule or DMSO as a vehicle control for the desired time period (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC or control compound.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

  • Assay Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound and dasatinib-based PROTACs, while sharing a common structural motif, represent distinct and complementary tools in the field of chemical biology and drug discovery. This compound and the broader HaloPROTAC system provide powerful methodologies for target identification and validation, respectively. In parallel, the development of potent and selective dasatinib-based PROTACs for the degradation of BCR-ABL showcases the therapeutic potential of targeted protein degradation in oncology. The continued exploration and optimization of these molecules will undoubtedly fuel advancements in our understanding of disease biology and the development of novel therapeutics.

References

Revolutionizing Target Identification: A Comparative Guide to the Specificity of DA5-Htl in Complex Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of a small molecule's protein targets within the complex environment of a cell lysate is a paramount challenge. High specificity is crucial to understanding a drug's mechanism of action, identifying potential off-target effects, and developing more effective therapeutics. This guide provides an objective comparison of a novel proximity-dependent target identification system, DA5-Htl, with established methods for assessing protein interactions in complex lysates, supported by experimental data and detailed protocols.

The this compound system represents a cutting-edge approach that leverages the high-affinity kinase inhibitor Dasatinib (DA5) conjugated to a HaloTag ligand (Htl). This combination allows for the capture and identification of proteins that directly bind to or are in close proximity to the drug molecule in a cellular context. This guide will compare the specificity and performance of the this compound based method, referred to as Proximity-Based Compound-Binding Protein Identification (PROCID)[1], against traditional and advanced techniques, including Affinity Purification-Mass Spectrometry (AP-MS), Co-Immunoprecipitation (Co-IP), and Proximity Ligation Assay (PLA).

Comparative Analysis of Protein Target Identification Methods

The selection of an appropriate method for identifying protein-drug or protein-protein interactions depends on a variety of factors, including the nature of the interaction, the abundance of the target protein, and the desired level of specificity. The following table summarizes key performance metrics for this compound (PROCID) and its alternatives.

Method Principle Specificity Sensitivity Key Advantages Limitations
This compound (PROCID) Proximity-dependent biotinylation and affinity capture of a drug's binding partners using a drug-HaloTag ligand conjugate.HighHighIn-cell labeling preserves native protein complexes; identifies direct and proximal interactors; covalent capture minimizes dissociation.Requires synthesis of a drug-HaloTag ligand conjugate; potential for labeling non-interacting proximal proteins.
Affinity Purification-Mass Spectrometry (AP-MS) A "bait" protein is used to pull down its interacting "prey" proteins from a lysate, which are then identified by mass spectrometry.Moderate to HighHighUnbiased discovery of novel protein interactions; can identify entire protein complexes.Prone to false positives from non-specific binding; may miss transient or weak interactions.
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait") to pull down its interacting partners from a lysate.ModerateModerateValidates suspected protein-protein interactions; relatively simple and widely used.Requires a specific and high-quality antibody; can have high background and false positives.
Proximity Ligation Assay (PLA) Antibodies with attached DNA oligonucleotides generate a signal when two target proteins are in close proximity (<40 nm).Very HighVery HighIn situ detection and visualization of protein interactions within cells; highly sensitive for weak or transient interactions.Does not directly identify unknown interactors; requires specific primary antibodies raised in different species.

Experimental Data and Performance

The specificity of the this compound (PROCID) system has been demonstrated in studies identifying the targets of Dasatinib in chronic myeloid leukemia cell lines[1]. In these experiments, PROCID successfully identified well-established Dasatinib-binding proteins such as ABL1 and ABL2, and also uncovered previously unconfirmed binding kinases like BTK and CSK[1]. Furthermore, the method identified the DNA helicase protein SMARCA2 as a novel Dasatinib-binding protein, an interaction that was subsequently validated using orthogonal methods like PLA[1].

Quantitative comparisons often highlight the trade-offs between different methods. While AP-MS can provide a broad overview of a protein's interactome, the challenge lies in distinguishing true interactors from a large number of non-specific binders. Studies have shown that a significant percentage of proteins identified in a single-step AP-MS experiment can be false positives[2]. Co-IP, while useful for confirming suspected interactions, is also susceptible to high background and false positives, with some studies reporting that approximately 60% of co-immunoprecipitated proteins could be non-specific binders[2].

In contrast, methods that rely on proximity, such as PLA and this compound (PROCID), tend to offer higher specificity. PLA's requirement for two proteins to be within a 40 nm range dramatically reduces the likelihood of detecting random interactions[3]. Similarly, the this compound system's effectiveness is rooted in the localized action of the labeling enzyme fused to the HaloTag, which biotinylates proteins in the immediate vicinity of the drug-binding event.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the methodologies and the biological context of the findings, the following diagrams illustrate the experimental workflows and a relevant signaling pathway.

experimental_workflow cluster_DA5_Htl This compound (PROCID) Workflow cluster_AP_MS AP-MS Workflow cluster_CoIP Co-IP Workflow cluster_PLA PLA Workflow DA5_1 Incubate live cells with This compound probe DA5_2 Proximity labeling of binding partners DA5_1->DA5_2 DA5_3 Cell lysis and affinity purification DA5_2->DA5_3 DA5_4 Mass Spectrometry (MS) analysis DA5_3->DA5_4 APMS_1 Express tagged 'bait' protein in cells APMS_2 Cell lysis APMS_1->APMS_2 APMS_3 Affinity purification of bait and 'prey' proteins APMS_2->APMS_3 APMS_4 MS analysis APMS_3->APMS_4 CoIP_1 Cell lysis CoIP_2 Incubate lysate with 'bait'-specific antibody CoIP_1->CoIP_2 CoIP_3 Immunoprecipitation with Protein A/G beads CoIP_2->CoIP_3 CoIP_4 Western Blot or MS analysis CoIP_3->CoIP_4 PLA_1 Fix and permeabilize cells PLA_2 Incubate with primary antibodies PLA_1->PLA_2 PLA_3 Add PLA probes (oligo-linked secondary Ab) PLA_2->PLA_3 PLA_4 Ligation and amplification PLA_3->PLA_4 PLA_5 Fluorescence microscopy PLA_4->PLA_5

Caption: Comparative workflows of protein target identification methods.

signaling_pathway cluster_cell Cellular Signaling Dasatinib Dasatinib (DA5) ABL1 ABL1 Kinase Dasatinib->ABL1 inhibition SMARCA2 SMARCA2 (SWI/SNF Complex) Dasatinib->SMARCA2 binding/ inhibition Growth_Signaling Cell Proliferation & Survival Signaling ABL1->Growth_Signaling promotes Chromatin_Remodeling Chromatin Remodeling & Gene Expression SMARCA2->Chromatin_Remodeling regulates Cancer_Progression Cancer Progression Growth_Signaling->Cancer_Progression Chromatin_Remodeling->Cancer_Progression

Caption: Simplified signaling context of Dasatinib targets.

Detailed Experimental Protocols

To ensure reproducibility and aid in the selection of the most appropriate technique, detailed experimental protocols for each method are provided below.

This compound (PROCID) Protocol

This protocol is adapted from Kwak et al., 2022[1].

  • Cell Culture and Probe Treatment: Culture chronic myeloid leukemia cells (e.g., K562) to a density of 1x10^7 cells. Treat the cells with the this compound probe at a final concentration of 1-5 µM and incubate for 1-4 hours.

  • Proximity Labeling: Induce proximity labeling by adding biotin-tyramide to the cell culture and incubating for the specified time according to the proximity labeling enzyme's protocol (e.g., TurboID).

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cells in a buffer containing detergents and protease inhibitors.

  • Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry: Elute the captured proteins from the beads. The eluted proteins are then subjected to in-solution or in-gel trypsin digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol
  • Construct Generation and Expression: Generate a construct encoding the "bait" protein fused to an affinity tag (e.g., FLAG, HA, or GFP). Transfect this construct into the desired cell line and select for stable expression.

  • Cell Culture and Lysis: Expand the cell culture to a sufficient number (typically >1x10^8 cells). Lyse the cells using a mild lysis buffer to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysate with beads conjugated to an antibody or protein that specifically binds the affinity tag (e.g., anti-FLAG M2 affinity gel).

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.

  • Elution: Elute the bait protein and its interacting partners from the beads using a competitive peptide, a change in pH, or a denaturing buffer.

  • Mass Spectrometry Analysis: Identify the eluted proteins by LC-MS/MS.

Co-Immunoprecipitation (Co-IP) Protocol
  • Cell Lysis: Lyse cultured cells (typically 1-5x10^7) with a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads and then centrifuge to remove the beads.

  • Immunoprecipitation: Add a primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate for 1-4 hours at 4°C with gentle rotation.

  • Capture of Immune Complex: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours or overnight at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Proximity Ligation Assay (PLA) Protocol
  • Sample Preparation: Grow cells on coverslips, then fix and permeabilize them.

  • Blocking: Block the samples to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the samples with two primary antibodies raised in different species that target the two proteins of interest.

  • PLA Probe Incubation: Add secondary antibodies that are conjugated with unique DNA oligonucleotides (PLA probes). These probes will bind to the primary antibodies.

  • Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are brought close enough to be ligated into a circular DNA molecule.

  • Amplification: A DNA polymerase is added to perform rolling circle amplification of the circular DNA template, creating a long DNA product.

  • Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, and the resulting signals are visualized as distinct spots using a fluorescence microscope.

Conclusion

The this compound (PROCID) system offers a powerful and highly specific method for identifying the direct and proximal binding partners of small molecules in a native cellular environment. Its main advantage lies in the in-cell labeling approach, which preserves the physiological context of protein interactions. While traditional methods like AP-MS and Co-IP remain valuable for interactome discovery and validation, respectively, they often require extensive optimization to minimize non-specific binding. Proximity-based methods like PLA and this compound provide a significant improvement in specificity, with PLA being particularly well-suited for visualizing and confirming known interactions in situ. For researchers in drug development, the this compound system represents a significant step forward in accurately defining a compound's proteomic landscape, thereby accelerating the path to understanding its mechanism of action and potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal Procedures for DA5-Htl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of DA5-Htl, a compound combining the potent tyrosine kinase inhibitor dasatinib with the HaloTag protein system.

This compound is utilized in cancer research for its ability to inhibit tumor cell growth. Due to the cytotoxic nature of its primary component, dasatinib, stringent disposal procedures must be followed to mitigate risks to personnel and the environment. This guide outlines the necessary precautions, personal protective equipment (PPE), and disposal methods.

Hazard Identification and Risk Assessment

The principal hazard associated with this compound stems from dasatinib, a compound classified as toxic if swallowed, a suspected carcinogen, and a suspected agent for damaging fertility or the unborn child.[1][2] It can also cause serious eye damage and skin irritation.[1] Furthermore, dasatinib is very toxic to aquatic life with long-lasting effects.[1][2][3] The HaloTag component is a protein and is not considered hazardous. Therefore, all disposal procedures must be based on the hazardous properties of dasatinib.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

Protective EquipmentSpecification
GlovesChemical-resistant gloves (e.g., nitrile or rubber) inspected prior to use.[4]
Eye ProtectionTightly fitting safety goggles or a face shield.[4]
Lab CoatA lab coat or chemical-resistant apron must be worn.
Respiratory ProtectionIf there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Procedure

All waste containing this compound, including unused stock solutions, contaminated labware, and experimental media, must be treated as hazardous chemical waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all liquid and solid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Decontamination of Labware:

    • All glassware and equipment that have come into contact with this compound should be decontaminated.

    • Rinse contaminated items with a suitable solvent (e.g., ethanol or isopropanol) to remove residues. The rinseate must be collected and disposed of as hazardous waste.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure proper ventilation.

    • Wear the appropriate PPE before attempting to clean the spill.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Waste Collection and Storage:

    • Hazardous waste containers must be kept closed except when adding waste.

    • Store the waste container in a designated, secure area away from incompatible materials.

    • The container must be labeled with "Hazardous Waste" and the specific contents, including "this compound (contains Dasatinib, a cytotoxic agent)."

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]

    • Do not dispose of this compound waste down the drain or in the regular trash.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_waste_type cluster_procedure cluster_end start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., stock solutions, media) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated tips, tubes) waste_type->solid_waste Solid labware Contaminated Labware (e.g., glassware, stir bars) waste_type->labware Labware collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid decontaminate Decontaminate Labware labware->decontaminate store Store Waste Securely collect_liquid->store collect_solid->store collect_rinseate Collect Rinseate as Hazardous Waste decontaminate->collect_rinseate collect_rinseate->store dispose Arrange for EHS/ Licensed Disposal store->dispose

This compound Disposal Workflow

Disclaimer: The information provided in this document is based on the known hazards of the components of this compound. In the absence of a specific Safety Data Sheet (SDS) for the combined product, these procedures represent a conservative and safety-conscious approach. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.